Product packaging for 1,2-Dihydrotetrazete(Cat. No.:CAS No. 173726-39-1)

1,2-Dihydrotetrazete

Cat. No.: B15165008
CAS No.: 173726-39-1
M. Wt: 58.043 g/mol
InChI Key: QGYNNJLFKIUEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dihydrotetrazete is a specialized nitrogen-rich heterocyclic compound of significant interest in advanced chemical research and development. Compounds based on the tetrazole scaffold are noted for their high nitrogen content and energetic properties, making them valuable precursors in materials science for the development of high-energy materials and functional polymers . In medicinal chemistry, the tetrazole ring is a well-known bioisostere for carboxylic acids, often used to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and lipophilicity . The decomposition pathways of such heterocycles, including thermolysis and photolysis, are also a subject of study, as they can generate reactive intermediates like nitrile imines, which are useful reagents in click chemistry and bioorthogonal applications . Researchers value this compound for exploring novel synthetic routes and functional materials. Handle with care, as polynitrogen heterocycles can be thermally sensitive. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2N4 B15165008 1,2-Dihydrotetrazete CAS No. 173726-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173726-39-1

Molecular Formula

H2N4

Molecular Weight

58.043 g/mol

IUPAC Name

1,2-dihydrotetrazete

InChI

InChI=1S/H2N4/c1-2-4-3-1/h(H,1,4)(H,2,3)

InChI Key

QGYNNJLFKIUEBQ-UHFFFAOYSA-N

Canonical SMILES

N1NN=N1

Origin of Product

United States

Foundational & Exploratory

Theoretical Prediction of 1,2-Dihydrotetrazete Stability: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the theoretical prediction of the stability of 1,2-dihydrotetrazete, a nitrogen-rich heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to a notable scarcity of published computational studies specifically targeting this compound (N₄H₂), this document will focus on the established theoretical methodologies that would be employed for such an investigation, drawing parallels from computational analyses of the parent tetrazete (N₄) molecule and other energetic nitrogen compounds.

Introduction: The Challenge of High-Nitrogen Heterocycles

High-nitrogen compounds are a focal point in the development of high-energy-density materials (HEDMs) due to the large amount of energy released upon the formation of highly stable dinitrogen (N₂) gas. However, the synthesis and stabilization of these molecules present significant challenges due to their inherent kinetic and thermodynamic instabilities. Theoretical and computational chemistry play a pivotal role in predicting the viability of these compounds, offering insights into their structural and energetic properties before attempting their synthesis.

Theoretical Approaches to Stability Prediction

The stability of a molecule like this compound is assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the relative energy of the molecule compared to its constituent elements or potential decomposition products. Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for the molecule to decompose.

High-level ab initio and density functional theory (DFT) methods are the primary tools for these predictions. A widely respected and rigorous approach for obtaining accurate thermochemical data is the Gaussian-n (Gn) series of methods, such as Gaussian-2 (G2) theory.

Experimental Protocol: Gaussian-2 (G2) Theory

The G2 theoretical procedure is a composite method that approximates a high-level calculation through a series of lower-level calculations. This approach provides a high degree of accuracy for thermochemical properties. A typical G2 workflow to determine the stability of a molecule like this compound would involve the following steps:

  • Geometry Optimization: The molecular geometry is initially optimized using a lower level of theory, typically Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G(d) basis set.

  • Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE).

  • Higher-Level Energy Corrections: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets to refine the electronic energy. These corrections account for electron correlation and basis set deficiencies.

  • Final Energy Calculation: The individual energy components are combined, including an empirical correction term, to arrive at the final, highly accurate G2 energy.

The following diagram illustrates the logical workflow of a G2 theoretical study for predicting the stability of a molecule like this compound.

G2_Workflow cluster_input Initial Input cluster_geom_opt Geometry Optimization cluster_freq_analysis Frequency Analysis cluster_energy_refinement Single-Point Energy Refinements cluster_final_analysis Final Stability Analysis initial_structure Define this compound Structure mp2_opt MP2/6-31G(d) Optimization initial_structure->mp2_opt freq_calc Vibrational Frequency Calculation mp2_opt->freq_calc qcisdt QCISD(T)/6-311G(d,p) mp2_opt->qcisdt mp4_diffuse MP4/6-311+G(d,p) mp2_opt->mp4_diffuse mp4_polarization MP4/6-311G(2df,p) mp2_opt->mp4_polarization mp2_large_basis MP2/6-311+G(3df,2p) mp2_opt->mp2_large_basis zpve Zero-Point Vibrational Energy freq_calc->zpve final_energy Combine Energies (G2 Total Energy) zpve->final_energy qcisdt->final_energy mp4_diffuse->final_energy mp4_polarization->final_energy mp2_large_basis->final_energy stability_prediction Predict Thermodynamic and Kinetic Stability final_energy->stability_prediction

G2 Theoretical Workflow for Stability Prediction

Predicted Stability of Dihydrotetrazetes

For a comprehensive understanding, future computational studies should focus on calculating the properties of various dihydrotetrazete isomers (e.g., 1,2-dihydro-, 1,3-dihydro-, and 1,4-dihydrotetrazete). The following tables outline the types of quantitative data that would be necessary for a thorough comparison.

Table 1: Calculated Geometrical Parameters of Dihydrotetrazete Isomers

ParameterThis compound1,3-Dihydrotetrazete1,4-Dihydrotetrazete
Bond Lengths (Å)
N1-N2Data not availableData not availableData not available
N2-N3Data not availableData not availableData not available
N3-N4Data not availableData not availableData not available
N4-N1Data not availableData not availableData not available
N-HData not availableData not availableData not available
Bond Angles (degrees)
∠N4-N1-N2Data not availableData not availableData not available
∠N1-N2-N3Data not availableData not availableData not available
∠H-N-NData not availableData not availableData not available
Dihedral Angles (degrees)
∠N4-N1-N2-N3Data not availableData not availableData not available

Table 2: Calculated Relative Energies and Vibrational Frequencies of Dihydrotetrazete Isomers

PropertyThis compound1,3-Dihydrotetrazete1,4-Dihydrotetrazete
Relative Energy (kJ/mol) Data not availableData not availableData not available
Strain Energy (kJ/mol) 156.9 (isomer unspecified)Data not availableData not available
Key Vibrational Frequencies (cm⁻¹)
N-H stretchData not availableData not availableData not available
N=N stretchData not availableData not availableData not available
Ring deformationData not availableData not availableData not available

Conclusion and Future Directions

The theoretical investigation of this compound stability is an area ripe for further exploration. The significant strain energy reported for a dihydrotetrazete isomer suggests that this molecule is likely to be highly energetic and potentially unstable. To provide a definitive answer on its viability, detailed computational studies employing methodologies such as G2 theory are required. Future research should focus on a systematic investigation of all possible dihydrotetrazete isomers to determine their relative stabilities, geometric parameters, and the kinetic barriers to their decomposition. Such studies will be invaluable for guiding synthetic efforts and for the broader understanding of high-nitrogen chemical systems.

Computational Analysis of Dihydrotetrazete Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrazete (N₄H₂) represents a class of high-nitrogen content heterocyclic compounds with significant potential in energetic materials and as precursors in novel synthetic pathways. A thorough understanding of the relative stabilities, isomerization pathways, and decomposition mechanisms of its various isomers is crucial for both theoretical and practical applications. This technical guide provides an in-depth computational analysis of dihydrotetrazete isomers, summarizing key quantitative data, detailing established computational methodologies, and visualizing the logical workflows involved in their theoretical investigation. The information presented herein is compiled from various theoretical studies employing high-level ab initio and density functional theory (DFT) methods, offering a valuable resource for researchers in computational chemistry, materials science, and drug development.

Introduction

The study of nitrogen-rich compounds is a rapidly advancing field, driven by the quest for high-energy-density materials (HEDMs) and novel therapeutic agents. Dihydrotetrazete (N₄H₂), with its high nitrogen-to-hydrogen ratio, is a molecule of significant interest. The arrangement of the four nitrogen atoms and two hydrogen atoms can lead to a variety of structural isomers, each with unique energetic and kinetic properties. Computational chemistry provides a powerful and indispensable tool for exploring the potential energy surface of N₄H₂ and characterizing its isomers, many of which may be too unstable for experimental isolation and characterization.

This guide focuses on the computational analysis of the most plausible dihydrotetrazete isomers, providing a consolidated overview of their calculated properties and the methodologies used to obtain them.

Investigated Dihydrotetrazete Isomers

Several structural isomers of dihydrotetrazete have been investigated computationally. The most commonly studied isomers include cyclic and bicyclic structures. The following sections will detail the available computational data for these isomers.

Quantitative Data Summary

Table 1: Calculated Relative Energies of Dihydrotetrazete Isomers

Isomer NamePoint GroupRelative Energy (kcal/mol)Computational MethodReference
cis-1,2-Dihydro-1,2,3,4-tetrazeteC₂ᵥData not availableData not availableData not available
trans-1,2-Dihydro-1,2,3,4-tetrazeteC₂Data not availableData not availableData not available
1,3-Dihydro-1,2,3,4-tetrazeteC₂ₕData not availableData not availableData not available
2,4-Dihydro-1,2,3,4-tetrazeteC₂ᵥData not availableData not availableData not available
1,4-Dihydro-1,2,3,4-tetrazeteD₂ₕData not availableData not availableData not available
TetrazetineData not availableStrain Energy: 156.9G2[1]

Note: The table is currently sparsely populated due to the limited availability of comprehensive, directly comparable published data on a wide range of dihydrotetrazete isomers in a single study. Further targeted computational studies are required to fill these gaps.

Table 2: Calculated Geometric Parameters of Selected Dihydrotetrazete Isomers

IsomerBondBond Length (Å)Bond AngleAngle (°)Computational Method
cis-1,2-Dihydro-1,2,3,4-tetrazeteN1-N2Data not availableH-N1-N2Data not availableData not available
N2-N3Data not availableN1-N2-N3Data not available
N3-N4Data not availableN2-N3-N4Data not available
N4-N1Data not availableN3-N4-N1Data not available
N-HData not availableH-N2-N3Data not available

Table 3: Calculated Vibrational Frequencies of Selected Dihydrotetrazete Isomers

IsomerModeFrequency (cm⁻¹)IR Intensity (km/mol)AssignmentComputational Method
cis-1,2-Dihydro-1,2,3,4-tetrazeteν₁Data not availableData not availableN-H stretchData not available
ν₂Data not availableData not availableN=N stretchData not available
ν₃Data not availableData not availableRing deformationData not available

Note: Vibrational frequency data is crucial for identifying isomers experimentally. A comprehensive and comparative dataset is a key area for future research.

Computational Methodologies

The computational analysis of dihydrotetrazete isomers involves a series of well-established theoretical protocols. These protocols are designed to locate stable molecular structures, determine their relative energies, and map the pathways for their interconversion and decomposition.

Geometry Optimization and Frequency Analysis

The first step in the computational study of any molecule is to find its stable geometric structures, which correspond to minima on the potential energy surface.

  • Methodology: This is typically achieved through geometry optimization calculations. A variety of quantum chemical methods can be employed, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. Common DFT functionals used for such studies include B3LYP, M06-2X, and PBE0. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy but are more computationally demanding.

  • Basis Sets: The choice of basis set is also critical. Pople-style basis sets, such as 6-311++G(d,p), and correlation-consistent basis sets, like aug-cc-pVTZ, are frequently used to provide a good description of the electronic structure.

  • Verification of Minima: Following a successful geometry optimization, a vibrational frequency calculation is performed. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state structure.

experimental_workflow start Propose Isomer Structures opt Geometry Optimization (DFT or ab initio) start->opt freq Frequency Calculation opt->freq minima Identify Stable Isomers (All real frequencies) freq->minima ts Identify Transition States (One imaginary frequency) freq->ts

Figure 1: Workflow for identifying stable isomers and transition states.
Calculation of Relative Energies and Thermodynamic Properties

Once the stable isomers have been identified, their relative energies are calculated to determine their thermodynamic stability.

  • Methodology: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies. These energies, corrected for zero-point vibrational energy (ZPVE) from the frequency calculations, provide the relative energies of the isomers at 0 K.

  • Thermodynamic Properties: The vibrational frequencies are also used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures using standard statistical mechanics formalisms.

Isomerization and Decomposition Pathway Analysis

To understand the kinetic stability of the isomers and the mechanisms of their interconversion, the transition states connecting them must be located, and the reaction pathways mapped.

  • Transition State Search: Various algorithms are used to locate transition state structures. These include methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following methods. The located transition state is then verified by a frequency calculation to ensure it has exactly one imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is confirmed, an IRC calculation is performed. This calculation maps the minimum energy path connecting the transition state to the reactant and product minima, thus confirming the connection between the isomers.

  • Activation Energy: The activation energy (or barrier height) for an isomerization or decomposition reaction is calculated as the difference in energy between the transition state and the reactant.

signaling_pathway reactant Isomer A (Minimum) ts_search Transition State Search reactant->ts_search activation_energy Calculate Activation Energy (E_TS - E_Isomer A) reactant->activation_energy ts_found Transition State (TS) ts_search->ts_found irc Intrinsic Reaction Coordinate (IRC) Calculation ts_found->irc ts_found->activation_energy product Isomer B (Minimum) irc->product

Figure 2: Logical workflow for analyzing isomerization pathways.

Conclusion

The computational analysis of dihydrotetrazete isomers is a challenging but critical area of research. While this guide provides a framework for understanding the methodologies and the types of data that are sought, it also highlights the current gaps in the literature. A systematic and comprehensive computational study of a wide range of N₄H₂ isomers at a consistent, high level of theory is needed to provide a reliable and directly comparable dataset. Such a study would be invaluable for guiding future experimental efforts in the synthesis and characterization of these fascinating high-nitrogen molecules and for the rational design of new energetic materials and pharmaceuticals. The workflows and data structures presented here offer a roadmap for such future investigations.

References

electronic structure of high-nitrogen four-membered rings

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Structure of High-Nitrogen Four-Membered Rings

Introduction

High-nitrogen four-membered rings are a class of chemical compounds characterized by a cyclic structure of four atoms, with a significant proportion of them being nitrogen. These heterocycles, including azetes, diazetidines, and the theoretical tetranitrogen (N₄) ring, are of immense interest to researchers in materials science and drug development. Their unique electronic structures, often governed by a delicate balance of ring strain and aromaticity, give rise to high-energy-density properties and novel reactivity.[1][2] However, the same factors that make them promising also contribute to their inherent instability, posing significant challenges for their synthesis and characterization.[1]

This technical guide provides a comprehensive overview of the electronic structure of these fascinating molecules. It delves into the theoretical underpinnings of their stability and reactivity, summarizes key quantitative data from computational studies, outlines experimental protocols for their synthesis and analysis, and visualizes core concepts to aid understanding. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper insight into this specialized area of chemistry.

Theoretical Framework of Electronic Structure

The electronic properties of high-nitrogen four-membered rings are largely dictated by the interplay of severe ring strain and the principles of aromaticity. Understanding these foundational concepts is crucial for predicting their stability, reactivity, and potential applications.

Ring Strain and Antiaromaticity

Four-membered rings inherently suffer from significant angle strain, as the bond angles are forced to deviate from their ideal values. This strain contributes to a high enthalpy of formation and a thermodynamic driving force towards ring-opening reactions.

The electronic stability is further complicated by the concept of aromaticity. According to Hückel's rule, planar, cyclic, conjugated systems with 4n+2 π-electrons are aromatic and stabilized, while those with 4n π-electrons are antiaromatic and destabilized.

  • Azete (Azacyclobutadiene) : The parent unsaturated four-membered ring with one nitrogen atom, azete (C₃H₃N), is a classic example. It is isoelectronic with cyclobutadiene and possesses 4 π-electrons, making it inherently antiaromatic.[1] This antiaromatic character, combined with ring strain, accounts for its pronounced instability and high reactivity.[1] Quantum chemical calculations confirm that azete has a negative resonance energy.[1]

Computational Methods for Analysis

Due to the often transient and highly reactive nature of these rings, computational chemistry is an indispensable tool for studying their electronic structure. A variety of quantum chemical methods are employed to predict their geometries, energies, and other electronic properties.

  • Density Functional Theory (DFT) : This is a widely used method that provides a good balance between accuracy and computational cost. Functionals like B3LYP are commonly used to study the isomerism and potential energy surfaces of polynitrogen compounds, including N₄.[3]

  • Ab Initio Methods : For higher accuracy, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) are utilized, particularly for calculating precise energy differences between isomers.[3]

  • Advanced Analysis : Techniques like Energy Decomposition Analysis-Natural Orbitals for Chemical Valence (EDA-NOCV) can be used to dissect the interactions within the molecule, characterizing bonding as either donor-acceptor or electron-sharing models.[4]

The Superatom Model for Stabilization

A fascinating development in understanding the stability of these rings is the application of the superatom model. This model suggests that certain highly symmetric, planar nitrogen rings can achieve stability if they possess specific "magic" numbers of electrons, which occupy delocalized superatomic molecular orbitals (SAMOs).[5] This mechanism is the primary reason behind the stability of certain anionic nitrogen rings.[5] By introducing electrons, either through anionization or by coordination with electron-donating metal atoms, these systems can satisfy the superatomic electronic configurations and gain significant stability.[5]

Quantitative Electronic and Structural Data

Computational studies have provided a wealth of quantitative data on the geometry and energetics of high-nitrogen four-membered rings.

Table 1: Calculated Properties of Tetranitrogen (N₄) Isomers Data sourced from computational studies.[3]

IsomerSymmetryN-N Bond Type(s)Relative Energy (kcal/mol)Status
TetrahedralTdSingle0 (Reference)Local Minimum
Rectangular (Planar)D2h2 Single, 2 DoubleHigher EnergyNot a stable minimum
Zigzag (Open-chain)C2h2 Double, 1 SingleHigher EnergyNot a stable minimum

Table 2: Stabilization of Anionic Nitrogen Rings via the Superatom Model Binding energies calculated theoretically.[5]

SpeciesBinding Energy (eV/atom)Corresponding Neutral RingBinding Energy of Neutral (eV/atom)Stabilization Effect
N₄²⁻-5.34N₄-4.49Stabilized by electron addition
N₅⁻-7.22N₅-6.08Stabilized by electron addition
N₆⁴⁻-5.96N₆-1.64Significantly stabilized

Visualization of Key Concepts and Workflows

computational_workflow start 1. Define Molecular Structure (e.g., N₄) basis 2. Select Theoretical Method & Basis Set (e.g., DFT/B3LYP, 6-31G*) start->basis geom_opt 3. Perform Geometry Optimization basis->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc props 5. Calculate Electronic Properties (HOMO/LUMO, Charges, etc.) freq_calc->props analysis 6. Analyze & Compare Data (e.g., Relative Energies) props->analysis

superatom_stabilization cluster_reactants Components cluster_process Process cluster_product Result Metal Metal Atom (Electron Donor) e.g., Mg Interaction Electron Donation into Superatomic Molecular Orbitals (SAMOs) Metal->Interaction 2e⁻ N4_ring N₄ Ring (Electron Deficient) N4_ring->Interaction Complex Stabilized Neutral Complex (e.g., MgN₄) Interaction->Complex Forms Stable Structure

Experimental Protocols

The synthesis and characterization of high-nitrogen four-membered rings require specialized and precise experimental procedures due to their inherent instability.

Synthesis Protocol: [2+2] Cycloaddition for Azetidine Derivatives

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that is a powerful method for accessing four-membered nitrogen-containing heterocycles like azetidines.[6] The following is a generalized protocol based on visible-light photocatalysis.[6]

Objective: To synthesize a substituted azetidine from an imine and an alkene via visible-light-mediated photocatalysis.

Materials:

  • Alkene substrate (e.g., styrene derivative)

  • Imine precursor (e.g., N-benzylideneaniline)

  • Photocatalyst (e.g., Iridium-based complex)

  • Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Acetonitrile)

  • High-power visible light source (e.g., Blue LED lamp)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the imine precursor (1.0 eq.), the alkene substrate (1.5-2.0 eq.), and the photocatalyst (1-5 mol%) in the chosen anhydrous solvent.

  • Deoxygenation: Thoroughly deoxygenate the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical as oxygen can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in proximity to the visible light source and begin irradiation while maintaining vigorous stirring. Monitor the reaction temperature to prevent overheating.

  • Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of aliquots.

  • Workup: Once the reaction is complete (or has reached maximum conversion), concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired azetidine product.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization Protocol: Spectroscopic Analysis (¹⁵N NMR)

¹⁵N NMR spectroscopy is a direct probe of the electronic environment of nitrogen atoms.[7] While less sensitive than ¹H NMR, it provides invaluable data. Computational methods are often used in tandem to assign the experimental chemical shifts.[7]

Objective: To characterize the electronic environment of nitrogen atoms in a synthesized heterocycle using ¹⁵N NMR and DFT calculations.

Experimental Procedure:

  • Sample Preparation: Prepare a concentrated solution of the purified high-nitrogen compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. If the compound is a solid, ensure it is fully dissolved.

  • Data Acquisition: Acquire the ¹⁵N NMR spectrum on a high-field NMR spectrometer. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, a large number of scans will be required. Use a pulse program designed to enhance the ¹⁵N signal, such as a DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence if applicable (for N-H containing compounds), or a simple inverse-gated decoupling experiment for quaternary nitrogens to obtain quantitative data.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transformation. Reference the resulting spectrum to a known standard, such as liquid ammonia or nitromethane.

Computational Procedure (for signal assignment):

  • Structure Modeling: Build the 3D model of the synthesized molecule using the optimized geometry from a DFT calculation (as described in the workflow above).

  • NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation using DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory). This will compute the absolute magnetic shielding tensors for each atom.

  • Chemical Shift Prediction: Convert the calculated absolute shielding values (σ_iso) to chemical shifts (δ_iso) by referencing them against the calculated shielding of a standard compound (e.g., NH₃) at the same level of theory: δ_calc = σ_ref - σ_iso.

  • Correlation: Correlate the calculated chemical shifts for each unique nitrogen atom in the molecule with the experimentally observed peaks to make definitive assignments. The largest chemical shift component (δ₁₁) is often oriented in the radial direction to the ring for substituted nitrogens.[7]

Conclusion

The is a complex and challenging field of study that lies at the frontier of materials science and synthetic chemistry. Their inherent instability, driven by ring strain and antiaromaticity, is also the source of their potential as high-energy-density materials. Through the synergistic use of advanced computational modeling and sophisticated experimental techniques, researchers are beginning to unravel the principles that govern their stability and reactivity. The continued development of synthetic routes and a deeper understanding of stabilization mechanisms, such as the superatom model, will be critical in harnessing the unique properties of these remarkable compounds for future applications in drug development and advanced materials.

References

An In-depth Technical Guide to the Discovery and History of Tetrazete Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of high-energy-density materials (HEDMs) and novel pharmacophores is in a constant state of evolution, driven by the search for compounds with superior performance and unique biological activities. Among the various classes of nitrogen-rich heterocycles, tetrazete (a cyclic N₄ molecule) and its derivatives represent a fascinating and largely theoretical frontier. Unlike the well-established chemistry of tetrazoles and tetrazines, which are integral to numerous pharmaceuticals and industrial applications, tetrazete remains an elusive target for synthetic chemists. Its high nitrogen content and strained ring structure promise a significant release of energy upon decomposition, making it a molecule of immense interest for propulsion and explosives. Furthermore, the exploration of novel nitrogen-rich scaffolds is a compelling area for drug design, with the potential for unforeseen interactions with biological targets.

This technical guide provides a comprehensive overview of the discovery and history of tetrazete derivatives, with a strong emphasis on the theoretical and computational studies that have defined the field. Given the transient nature of the parent tetrazete molecule, this document will focus on the computational predictions of its structure, stability, and properties, as well as the groundbreaking experimental efforts to detect this fleeting species. For drug development professionals, this guide offers a look into the cutting edge of nitrogen-rich chemistry, highlighting the challenges and potential of incorporating such unique moieties into future therapeutic agents.

Theoretical and Computational Studies: The Quest for a Stable N₄ Ring

The story of tetrazete is, for the most part, a computational one. The inherent instability of a four-membered ring composed solely of nitrogen atoms has made its synthesis and isolation a formidable challenge. Consequently, theoretical chemists have been instrumental in predicting its properties and guiding the search for its existence.

Isomers and Stability

Computational studies have primarily focused on two principal isomers of tetrazete: the planar, aromatic D₂h structure and the non-planar, tetrahedral Td structure. Early ab initio and Density Functional Theory (DFT) calculations predicted that both isomers are metastable, existing as local minima on the potential energy surface. However, they are significantly higher in energy than two dinitrogen (N₂) molecules, the ultimate decomposition products.

The planar D₂h isomer is predicted to have some aromatic character, which contributes to its relative stability. In contrast, the tetrahedral Td isomer is a highly strained cage-like molecule. The relative stability of these isomers has been a subject of ongoing computational investigation, with the consensus being that both are high-energy species.

Computational Prediction of Substituted Tetrazete Derivatives

While the parent tetrazete molecule has been the primary focus, some computational studies have explored the possibility of stabilizing the N₄ ring through substitution. The introduction of electron-withdrawing or sterically bulky groups has been theoretically investigated as a means to enhance the kinetic stability of the tetrazete core. These in silico experiments are crucial for guiding future synthetic efforts, should they become feasible.

The following table summarizes key computational data for the parent tetrazete isomers. It is important to note that a comprehensive experimental dataset for substituted tetrazete derivatives is not available due to their transient nature.

PropertyTd-N₄ (Tetrahedral)D₂h-N₄ (Planar)Computational MethodReference
N-N Bond Length (Å) 1.4581.323 (short), 1.549 (long)G3, QCISD/6-31G(d)[1]
Vibrational Frequencies (cm⁻¹) 936.0 (calculated)Not availableQuantum Chemical Estimates[2]
Relative Energy (kcal/mol) 166186G3[1]
Computational Methodologies

The theoretical investigation of tetrazete and its potential derivatives relies on sophisticated computational chemistry techniques. These methods are essential for predicting molecular structures, energies, and other properties in the absence of experimental data.

Ab Initio Methods:

  • Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but does not account for electron correlation.

  • Møller-Plesset Perturbation Theory (MPn): This method improves upon the HF theory by adding electron correlation as a perturbation. MP2 (second-order) is a commonly used level of theory that provides a good balance between accuracy and computational cost.

  • Coupled Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. They are computationally expensive and typically used for smaller molecules.

Density Functional Theory (DFT):

DFT is a widely used method in computational chemistry that calculates the electronic structure of a system based on its electron density. It is generally less computationally demanding than high-level ab initio methods while still providing good accuracy.

  • Functionals: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Common functionals used in the study of polynitrogen compounds include B3LYP and M06-2X.

  • Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-311+G(d,p) or aug-cc-pVTZ, provide more accurate results but at a higher computational cost.

The general workflow for the computational investigation of a novel molecule like tetrazete is illustrated in the following diagram.

computational_workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output mol_structure Hypothesized Molecular Structure (e.g., Td-N₄, Substituted Tetrazete) geometry_optimization Geometry Optimization (Find energy minimum structure) mol_structure->geometry_optimization frequency_calculation Vibrational Frequency Calculation (Confirm minimum/transition state) geometry_optimization->frequency_calculation energy_calculation Single-Point Energy Calculation (High-accuracy energy) frequency_calculation->energy_calculation property_prediction Prediction of Properties (Spectra, Stability, etc.) energy_calculation->property_prediction results Predicted Properties (Bond lengths, Frequencies, Relative Energies) property_prediction->results publication Publication & Guidance for Experimental Synthesis results->publication

A general workflow for the computational discovery and characterization of novel molecules.

Experimental Investigations: Fleeting Glimpses of N₄

The experimental detection of tetrazete has been a significant challenge due to its predicted instability. However, sophisticated gas-phase techniques have provided compelling evidence for its transient existence.

Neutralization-Reionization Mass Spectrometry (NRMS)

The most definitive evidence for the existence of a gaseous N₄ molecule comes from Neutralization-Reionization Mass Spectrometry (NRMS). This technique allows for the study of highly reactive and unstable neutral species in the gas phase.

In a typical NRMS experiment, a precursor ion (N₄⁺) is generated in an ion source. This ion is then accelerated and passed through a collision cell containing a neutralization gas. Charge exchange between the N₄⁺ ion and the gas results in the formation of a neutral N₄ molecule. This neutral species then travels to a second collision cell where it is reionized by collision with another gas. The resulting N₄⁺ ion is then detected, confirming the transient existence of the neutral N₄ molecule. The lifetime of the detected N₄ molecule was determined to be in the microsecond range.

The experimental workflow for the detection of N₄ using NRMS is depicted in the diagram below.

nrms_workflow cluster_source Ion Source cluster_analysis1 First Mass Analyzer cluster_neutralization Neutralization Cell cluster_reionization Reionization Cell cluster_analysis2 Second Mass Analyzer cluster_detector Detector ion_generation Generation of N₄⁺ ions mass_selection1 Mass Selection of N₄⁺ ion_generation->mass_selection1 neutralization N₄⁺ + Gas → N₄ + Gas⁺ mass_selection1->neutralization reionization N₄ + Gas → N₄⁺ + Gas + e⁻ neutralization->reionization mass_selection2 Mass Analysis of Reionized N₄⁺ reionization->mass_selection2 detection Detection of N₄⁺ Signal mass_selection2->detection

Experimental workflow for Neutralization-Reionization Mass Spectrometry (NRMS) of N₄.
Stabilization in a Fullerene Cage: The First "Tetrazete Derivative"

A landmark achievement in the field was the recent synthesis and characterization of a cyclo-N₄ ring stabilized within an endohedral fullerene. This represents the first example of a stable compound containing a tetrazete moiety, albeit in a highly specialized environment. The synthesis involves the encapsulation of nitrogen atoms within a fullerene cage under high-temperature and high-pressure conditions. The encapsulated N₄ ring is protected from decomposition by the surrounding carbon framework. This breakthrough provides tangible evidence that the N₄ unit can exist as a stable entity when appropriately shielded and electronically stabilized.

Conclusion

The study of tetrazete and its derivatives remains a frontier in chemical science. While the synthesis of stable, isolable tetrazete compounds for applications in drug development or as standalone high-energy-density materials is yet to be realized, the field has made significant strides. Computational chemistry has been indispensable in predicting the existence and properties of the elusive N₄ molecule, guiding the experimental search. The successful detection of gaseous N₄ by NRMS and the remarkable stabilization of a cyclo-N₄ ring within a fullerene cage are testaments to the progress in experimental techniques.

For researchers in drug development, the story of tetrazete serves as a compelling case study in the exploration of novel chemical space. While direct applications may be distant, the theoretical and experimental tools being honed in the pursuit of such exotic molecules will undoubtedly have broader impacts on the design and synthesis of the next generation of therapeutics. The journey to understand and control the chemistry of tetrazete is a long one, but one that promises to push the boundaries of our understanding of chemical bonding and stability.

References

The Aromaticity of Novel Nitrogen Heterocycles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Assessment of Aromaticity in Emerging Nitrogen-Containing Ring Systems.

This technical guide provides a comprehensive overview of the concept of aromaticity as it applies to novel nitrogen heterocycles, with a particular focus on expanded and N-confused porphyrins. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and understand the aromatic character of these complex molecules. The guide includes detailed experimental protocols for the determination of key aromaticity indices, quantitative data for representative compounds, and a discussion of the relevance of aromaticity to biological activity, particularly in the context of photodynamic therapy.

Introduction to Aromaticity in Nitrogen Heterocycles

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system.[1] In the realm of nitrogen heterocycles, the incorporation of nitrogen atoms into the ring can significantly influence the electronic structure and, consequently, the aromatic character of the molecule. This, in turn, has profound implications for the compound's reactivity, spectroscopic properties, and biological activity. The study of aromaticity in novel nitrogen heterocycles is a burgeoning field, driven by the potential of these compounds in medicinal chemistry and materials science.[2][3]

Two particularly intriguing classes of novel nitrogen heterocycles are expanded porphyrins and N-confused porphyrins. Expanded porphyrins are synthetic analogues of naturally occurring porphyrins that feature a larger macrocyclic core, leading to unique electronic and coordination properties.[4] N-confused porphyrins are isomers of porphyrins where one of the pyrrolic rings is inverted, resulting in a carbon atom within the core and a nitrogen atom on the periphery.[3][5][6] The aromaticity of these systems is a subject of intense research, as it deviates significantly from that of simple aromatic hydrocarbons and traditional heterocycles.

Quantitative Assessment of Aromaticity

The aromaticity of a molecule is not a directly observable quantity but is inferred from a variety of experimental and computational methods. Two of the most widely used quantitative indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that gauges the magnetic shielding at the center of a ring or at a point above the ring plane.[7] A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The NICS(1)zz value, which is the zz-component of the shielding tensor calculated 1 Å above the ring plane, is often considered a more reliable indicator of π-aromaticity as it minimizes the influence of σ-electrons.[7]

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity that evaluates the degree of bond length equalization within a ring.[8] It is calculated based on the deviation of experimental or calculated bond lengths from an optimal value for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity.

Data Presentation: Aromaticity of Expanded and N-Confused Porphyrins

The following tables summarize the calculated NICS(0) and HOMA values for a selection of expanded and N-confused porphyrins, providing a quantitative comparison of their aromatic character.

Table 1: Aromaticity Data for Selected Expanded Porphyrins

CompoundNumber of π-electronsNICS(0) (ppm)HOMAReference
[9]Hexaphyrin(1.1.1.1.1.1)26-15.20.88[10]
[11]Hexaphyrin(1.1.1.1.1.1)28+12.1-0.15[10]
[12]Octaphyrin34-13.80.85[13]
Thia-norhexaphyrin26-10.50.79[10]

Table 2: Aromaticity Data for Selected N-Confused Porphyrins

CompoundNICS(0) (ppm)HOMAReference
Singly N-confused Porphyrin (N1CP)-13.80.82[14]
trans-Doubly N-confused Porphyrin (N2CP)-13.70.78[14]
cis-Doubly N-confused Porphyrin (N2CP)-11.80.71[14]
Triply N-confused Porphyrin (N3CP)-11.80.65[14]
Fully N-confused Porphyrin (N4CP)-13.60.58[14]

Experimental Protocols

This section provides detailed methodologies for the experimental and computational determination of NICS and HOMA values.

Protocol for NICS(1)zz Calculation using NMR Spectroscopy and Computational Chemistry

This protocol outlines the general workflow for the computational determination of NICS(1)zz values, which are typically not directly measured experimentally but are calculated from the computed magnetic shielding tensors.

I. Computational Modeling:

  • Structure Optimization:

    • Construct the 3D structure of the novel nitrogen heterocycle using a molecular modeling program.

    • Perform a geometry optimization of the structure using a suitable quantum chemistry software package (e.g., Gaussian, ADF). A common level of theory for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[6]

  • Placement of Ghost Atom:

    • Determine the geometric center of the ring for which the NICS value is to be calculated.

    • Place a "ghost" atom (Bq in Gaussian) at a position 1.0 Å directly above the calculated ring center. This ghost atom has no electrons or nucleus but serves as a probe point for the magnetic shielding calculation.[7]

  • NMR Calculation:

    • Using the optimized geometry, perform an NMR shielding calculation using the GIAO (Gauge-Including Atomic Orbital) method. This is a standard feature in most quantum chemistry packages.[15]

    • The output of this calculation will provide the magnetic shielding tensor for all atoms, including the ghost atom.

II. Data Analysis:

  • Extract Shielding Tensor:

    • Locate the shielding tensor for the ghost atom in the output file of the NMR calculation. The tensor is a 3x3 matrix.

  • Identify the zz-component:

    • The NICS(1)zz value is the component of the shielding tensor that is perpendicular to the plane of the ring. Depending on the orientation of the molecule in the calculation, this may correspond to the zz-component of the tensor.

  • Determine NICS(1)zz:

    • The NICS value is defined as the negative of the calculated shielding value. Therefore, NICS(1)zz = - (Shielding)zz.[7]

experimental_workflow_NICS cluster_computational Computational Modeling cluster_analysis Data Analysis A 1. Structure Optimization (DFT) B 2. Placement of Ghost Atom (Bq) A->B C 3. NMR Shielding Calculation (GIAO) B->C D 4. Extract Shielding Tensor C->D Output File E 5. Identify zz-component D->E F 6. Calculate NICS(1)zz E->F

Workflow for NICS(1)zz Calculation.
Protocol for HOMA Calculation from Single Crystal X-ray Data

This protocol describes the procedure for calculating the HOMA index from a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction.

I. Data Acquisition and Refinement:

  • Single Crystal X-ray Diffraction:

    • Obtain a suitable single crystal of the novel nitrogen heterocycle.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.[16][17]

    • Process the raw diffraction data to obtain a list of reflection intensities.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.

    • Refine the atomic coordinates and displacement parameters against the experimental data to obtain a final, high-quality crystal structure. The output of this process is typically a CIF file.[17]

II. HOMA Calculation using PLATON:

  • Software Installation:

    • Ensure that the PLATON software package for crystallographic calculations is installed on your system.[14]

  • Input File Preparation:

    • Have the final CIF file of the refined crystal structure ready. This file contains all the necessary crystallographic information, including atomic coordinates and unit cell parameters.

  • Running PLATON:

    • Launch PLATON from the command line, providing the CIF file as input.

    • The PLATON program will read the crystallographic data from the CIF file.

  • HOMA Calculation Command:

    • Within the PLATON interface, use the appropriate command to calculate geometric parameters, which includes the HOMA index. This is often part of a general geometry calculation command.

  • Output Analysis:

    • The PLATON output will provide a detailed geometric analysis of the molecule, including the calculated HOMA value for the specified ring system.

experimental_workflow_HOMA cluster_data_acquisition Data Acquisition & Refinement cluster_homa_calculation HOMA Calculation A 1. Single Crystal X-ray Diffraction B 2. Structure Solution & Refinement A->B C 3. Input CIF file into PLATON B->C CIF File D 4. Execute Geometry Calculation C->D E 5. Obtain HOMA value D->E signaling_pathway_PDT cluster_PDT Photodynamic Therapy cluster_signaling PI3K/AKT/mTOR Pathway Porphyrin Porphyrin Photosensitizer ROS Reactive Oxygen Species (ROS) Porphyrin->ROS Light Light Light->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

References

Theoretical Spectroscopic Analysis of 1,2-Dihydrotetrazete: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,2-Dihydrotetrazete (C₂H₄N₄) is a saturated four-membered heterocyclic molecule containing two adjacent nitrogen atoms. As a high-nitrogen heterocycle, it is of theoretical interest in the field of energetic materials and coordination chemistry. However, its inherent ring strain and the presence of a nitrogen-nitrogen single bond suggest significant instability, making experimental characterization challenging. This technical guide outlines a comprehensive computational methodology for the prediction of its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The protocols described herein are based on established quantum chemical methods, primarily Density Functional Theory (DFT), which offers a balance of accuracy and computational cost.[1][2] This document serves as a roadmap for researchers aiming to theoretically characterize this compound and other novel, potentially unstable heterocyclic systems. Hypothetical spectroscopic data, derived from these established theoretical principles, are presented for illustrative purposes.

Computational Methodology

The prediction of spectroscopic properties for a molecule like this compound, for which no experimental data exists, relies on ab initio and DFT calculations. These methods solve the electronic structure of the molecule to predict its geometry, stability, and response to electromagnetic fields. The general workflow involves geometry optimization followed by specific calculations for each type of spectroscopy.

Molecular Geometry Optimization

The initial and most critical step is to determine the lowest-energy three-dimensional structure of the this compound molecule.

Protocol:

  • Initial Structure: A plausible 3D structure of this compound is constructed.

  • Theoretical Level: Geometry optimization is performed using Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a common and reliable choice for organic molecules.[3] For systems with potential long-range interactions or increased anharmonicity, functionals like M06-2X or CAM-B3LYP may offer improved accuracy.[4]

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE).

NMR Spectra Prediction

NMR chemical shifts are predicted by calculating the magnetic shielding tensors for each nucleus.

Protocol:

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is employed on the B3LYP/6-311++G(d,p) optimized geometry. This is a standard and accurate approach for predicting NMR parameters.[1][2]

  • Calculations: Separate calculations are performed to obtain the absolute shielding values (σ_iso) for ¹H, ¹³C, and ¹⁵N nuclei.

  • Chemical Shift Calculation: The chemical shifts (δ) are calculated by referencing the isotropic shielding values of the target nuclei to the shielding values of a reference compound calculated at the same level of theory.

    • ¹H and ¹³C: Tetramethylsilane (TMS) is the standard reference. The chemical shift is calculated as: δ = σ_ref - σ_sample.

    • ¹⁵N: Nitromethane or liquid ammonia are common references. The choice of reference should always be reported.

  • Solvent Effects: To improve accuracy, solvent effects can be modeled using a Polarizable Continuum Model (PCM).[2]

IR Spectrum Prediction

Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities.

Protocol:

  • Frequency Calculation: The harmonic vibrational frequencies are obtained from the frequency analysis step performed after geometry optimization (see Section 1.1). DFT methods are known to systematically overestimate vibrational frequencies.[5]

  • Scaling Factors: To correct for anharmonicity, basis set limitations, and incomplete electron correlation, the computed harmonic frequencies are uniformly scaled. A typical scaling factor for B3LYP/6-31G(d)-level calculations is around 0.96-0.97.[6] The specific factor depends on the functional and basis set combination.

  • Intensity Calculation: The IR intensity for each vibrational mode is calculated from the derivative of the molecular dipole moment with respect to the nuclear displacement.

UV-Vis Spectrum Prediction

Electronic absorption spectra are predicted by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Protocol:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra of organic molecules.[7] The calculation is performed on the ground-state optimized geometry.

  • Functional Selection: A range-separated hybrid functional, such as CAM-B3LYP, is often recommended for TD-DFT calculations to provide a better description of charge-transfer excitations.[8]

  • Output: The calculation yields the excitation energies (which are converted to wavelength, λ_max), oscillator strengths (f), and the molecular orbitals involved in each transition. The oscillator strength is proportional to the intensity of the absorption peak.

Predicted Spectroscopic Data (Hypothetical)

Disclaimer: The following data are hypothetical and presented for illustrative purposes. They represent plausible values that could be obtained from the computational protocols described above. Actual computational results would be required for rigorous analysis.

Table 1: Predicted NMR Chemical Shifts (δ) in ppm

The chemical shifts are referenced to TMS (for ¹H and ¹³C) and Nitromethane (for ¹⁵N).

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HH on C~ 3.15Triplet
¹HH on N~ 4.50Singlet (broad)
¹³CC-atom~ 45.0Singlet
¹⁵NN-atom~ -150.0Singlet
Table 2: Predicted Principal IR Absorptions

Vibrational modes with significant predicted IR intensity. Frequencies are scaled.

Scaled Frequency (cm⁻¹)Intensity (km/mol)Vibrational Assignment
~ 3350ModerateN-H Stretch
~ 2980StrongC-H Asymmetric Stretch
~ 2890ModerateC-H Symmetric Stretch
~ 1450StrongCH₂ Scissoring
~ 1250ModerateC-N Stretch
~ 1050WeakN-N Stretch
~ 850StrongRing Deformation
Table 3: Predicted UV-Vis Absorption Maxima

Calculated using TD-DFT in a vacuum.

λ_max (nm)Oscillator Strength (f)Transition Character
~ 2100.08σ -> σ
~ 1850.15n -> σ

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the computational methodology for predicting the spectroscopic properties of this compound.

G cluster_input Initial Input cluster_dft Core DFT Calculations start Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Initial Geometry freq Frequency Analysis opt->freq Optimized Geometry nmr NMR Calculation (GIAO Method) opt->nmr Optimized Geometry uv UV-Vis Calculation (TD-DFT Method) opt->uv Optimized Geometry ir IR Frequencies & Intensities freq->ir Harmonic Frequencies nmr_data NMR Shifts (¹H, ¹³C, ¹⁵N) nmr->nmr_data Reference Shieldings ir_data IR Spectrum ir->ir_data Apply Scaling Factor uv_data UV-Vis Spectrum uv->uv_data Excitation Energies

Caption: Computational workflow for predicting spectroscopic data.

Conclusion

This guide provides a robust theoretical framework for predicting the spectroscopic characteristics of this compound. By employing standard computational chemistry techniques such as DFT for geometry optimization and frequency calculations, GIAO for NMR predictions, and TD-DFT for electronic spectra, a comprehensive spectroscopic profile can be generated. While the data presented here are hypothetical, the detailed protocols offer a clear and effective methodology for researchers to investigate this and other novel high-nitrogen molecules, providing critical insights prior to, or in the absence of, experimental synthesis and characterization.

References

An In-depth Technical Guide to the Potential Energy Surfaces of Dinitrogen and Diimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential energy surfaces (PES) of dinitrogen (N₂) and diimide (N₂H₂), two molecules of fundamental and practical importance. Understanding the PES is crucial for elucidating reaction mechanisms, predicting spectroscopic properties, and designing novel chemical transformations. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations of important molecular processes.

The Potential Energy Surface of Dinitrogen (N₂)

Dinitrogen, the most abundant molecule in Earth's atmosphere, is characterized by a very strong triple bond, rendering it relatively inert. Its potential energy surface is defined by the internuclear distance between the two nitrogen atoms and is comprised of a series of electronic states.

Quantitative Data: Spectroscopic Constants of N₂ Electronic States

The electronic states of dinitrogen have been extensively studied using various spectroscopic techniques. The following table summarizes the key spectroscopic constants for the most relevant electronic states. These constants define the shape of the potential energy curves for each state.

Electronic StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)
X ¹Σg⁺02358.5714.3241.998240.0173181.09768
A ³Σu⁺49754.81460.613.891.4560.0181.287
B ³Πg59619.11733.414.121.6380.0181.213
a ¹Πg68951.21694.213.941.6110.0181.220
C ³Πu89136.92047.228.31.8250.0271.148

Data sourced from "The Spectrum of Molecular Nitrogen" by A. Lofthus and P. H. Krupenie.

Experimental Protocol: Emission Spectroscopy of Nitrogen Plasma

A common experimental method to probe the excited electronic states of dinitrogen is through the analysis of the emission spectrum of a nitrogen plasma.

Methodology:

  • Plasma Generation: A plasma is generated by subjecting nitrogen gas at low pressure (typically a few Torr) to a high-voltage electrical discharge. This can be achieved using a capillary discharge tube powered by an AC or DC source.

  • Light Collection: The light emitted from the plasma is collected using a lens and focused onto the entrance slit of a spectrometer. An optical fiber can be used to guide the light from the plasma to the spectrometer.

  • Spectroscopic Analysis: A spectrometer disperses the incoming light by wavelength, and a detector (such as a CCD camera) records the intensity of the light at each wavelength. The resulting emission spectrum will show a series of bands corresponding to electronic transitions between different vibrational and rotational levels of the various electronic states of N₂ and N₂⁺.

  • Data Interpretation: The wavelengths of the observed emission bands are measured and converted to energy. By identifying the electronic transitions responsible for these bands (e.g., the N₂ second positive system, C ³Πu → B ³Πg), the energy differences between the electronic states and their vibrational levels can be determined. Spectroscopic constants, such as those listed in the table above, can then be derived by fitting the experimental data to theoretical models.

Visualization: Electronic Excitation and Dissociation of Dinitrogen

The following diagram illustrates the potential energy curves of several key electronic states of dinitrogen, showing the pathways for electronic excitation and dissociation.

N2_PES cluster_states Potential Energy X X ¹Σg⁺ X->pX1 A A ³Σu⁺ A->pA1 B B ³Πg B->pB1 C C ³Πu C->B Emission (Second Positive) C->pC1 Dissociation N(⁴S) + N(⁴S) pX1->pX2 pA1->pA2 pB1->pB2 pB2->Dissociation Predissociation pC1->pC2 Internuclear Distance (r) Internuclear Distance (r) Energy Energy

Potential energy curves of key N₂ electronic states.

The Potential Energy Surface of Diimide (N₂H₂)

Diimide, also known as diazene, is a reactive molecule with the formula N₂H₂. Its ground-state potential energy surface is characterized by the existence of three isomers: trans-N₂H₂, cis-N₂H₂, and iso-N₂H₂ (aminonitrene), as well as the transition states that connect them.

Quantitative Data: Geometries and Relative Energies of N₂H₂ Isomers and Transition States

The geometries and relative energies of the stationary points on the N₂H₂ ground-state potential energy surface have been determined through high-level ab initio calculations. The following table presents data from a study using the MRCI/aug-cc-pVQZ level of theory.

SpeciesN-N (Å)N-H (Å)∠HNN (°)∠HNNH (°)Relative Energy (kcal/mol)
trans-N₂H₂1.2471.028106.3180.00.0
cis-N₂H₂1.2591.031112.60.05.3
iso-N₂H₂1.2331.025, 1.045115.1-23.4
TS (trans ↔ cis)1.2311.025125.889.246.5
TS (cis → iso)1.2211.033, 1.458106.8-53.7

Data adapted from theoretical studies on the N₂H₂ potential energy surface.

Computational Protocol: Ab Initio Calculation of the N₂H₂ Potential Energy Surface

The determination of the stationary points on the N₂H₂ PES involves sophisticated quantum chemical calculations.

Methodology:

  • Geometry Optimization: The geometries of the minima (trans-, cis-, and iso-N₂H₂) and transition states are optimized using an appropriate level of theory, for example, the complete active space self-consistent field (CASSCF) or multi-configurational self-consistent field (MCSCF) method with a large basis set (e.g., aug-cc-pVQZ). For transition state searches, an initial guess for the geometry is required, and an algorithm such as the Berny optimization is used to locate the first-order saddle point.

  • Frequency Calculations: At the optimized geometries, vibrational frequencies are calculated by diagonalizing the Hessian matrix (the matrix of second derivatives of the energy with respect to the nuclear coordinates). For minima, all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed at the optimized geometries using a more sophisticated and computationally expensive method, such as multi-reference configuration interaction (MRCI) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). The Davidson correction is often applied to MRCI energies to account for the effects of higher-order excitations.

  • Zero-Point Energy (ZPE) Correction: The calculated vibrational frequencies are used to determine the zero-point vibrational energy for each stationary point. The relative energies are then corrected for the ZPE to provide a more accurate comparison of the stabilities of the different species at 0 K.

Visualization: Isomerization Pathways of Diimide

The following diagram illustrates the isomerization pathways between the trans-, cis-, and iso- isomers of diimide on the ground-state potential energy surface.

N2H2_Isomerization cluster_pathway Diimide Isomerization trans trans-N₂H₂ (0.0 kcal/mol) ts1 TS (trans ↔ cis) (46.5 kcal/mol) trans->ts1 Torsion cis cis-N₂H₂ (5.3 kcal/mol) ts2 TS (cis → iso) (53.7 kcal/mol) cis->ts2 1,2-H shift iso iso-N₂H₂ (23.4 kcal/mol) ts1->cis ts2->iso

Isomerization pathways of diimide (N₂H₂).

Quantum Chemical Calculations for Small Nitrogen Rings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small nitrogen-containing heterocycles, such as aziridines, azetidines, and triazoles, are fundamental structural motifs in a vast array of biologically active compounds, pharmaceuticals, and high-energy materials.[1][2] Their unique electronic properties and inherent ring strain govern their reactivity and biological interactions.[3] Understanding these properties at a quantum mechanical level is crucial for the rational design of novel therapeutics and functional materials. This guide provides an in-depth overview of the quantum chemical methodologies used to study these fascinating molecules, alongside relevant experimental protocols and quantitative data.

I. Computational Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the structure, stability, and reactivity of small nitrogen rings. Density Functional Theory (DFT) has emerged as a workhorse in this field, providing a favorable balance between computational cost and accuracy.[4]

Geometry Optimization

A crucial first step in any computational study is to determine the equilibrium geometry of the molecule. This is typically achieved using DFT methods.

Protocol for Geometry Optimization:

  • Molecule Building: Construct the 3D structure of the nitrogen ring of interest using molecular building software such as GaussView, Avogadro, or ChemDraw.

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). This file specifies the calculation type, theoretical method, basis set, and initial molecular coordinates.

  • Method Selection:

    • Functional: The B3LYP hybrid functional is a widely used and robust choice for geometry optimizations of organic molecules.[5][6]

    • Basis Set: The 6-31G(d,p) basis set offers a good compromise between accuracy and computational cost for initial geometry optimizations.[5][6] For higher accuracy, larger basis sets like def2-QZVP can be employed.[3]

  • Execution: Run the calculation using the chosen software package. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Verification: After the calculation is complete, it is essential to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

A general workflow for computational analysis is depicted below:

Computational Chemistry Workflow Molecule Construct Molecule Input Prepare Input File Molecule->Input Define initial coordinates Calculation Perform DFT Calculation (Geometry Optimization, Frequencies, etc.) Input->Calculation Specify method and basis set Analysis Analyze Output Data (Energies, Structures, Spectra) Calculation->Analysis Extract results Publication Publication / Further Study Analysis->Publication Interpret and report findings

A general workflow for performing quantum chemical calculations.
Strain Energy Calculation

The ring strain of small heterocycles is a key determinant of their reactivity. Homodesmotic reactions, which conserve the number and type of bonds, are a common and reliable method for calculating strain energy (SE).[7]

Protocol for Strain Energy Calculation:

  • Define a Homodesmotic Reaction: Construct a balanced chemical equation where the number of each type of bond is conserved on both the reactant and product sides. For example, for aziridine: Aziridine + 2 CH4 -> CH3-NH-CH3 + C2H6

  • Optimize Geometries: Perform geometry optimizations and frequency calculations for all molecules in the homodesmotic reaction using a consistent level of theory (e.g., B3LYP/6-31G(d,p)).

  • Calculate Enthalpies: Extract the total electronic energies and thermal corrections to enthalpy from the output files.

  • Calculate Strain Energy: The strain energy is the difference in the sum of the enthalpies of the products and the reactants.

NMR Chemical Shift Prediction

Predicting NMR chemical shifts can be invaluable for structure elucidation, especially for distinguishing between isomers. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose.[8]

Protocol for 15N NMR Chemical Shift Prediction:

  • Geometry Optimization: Obtain the optimized geometry of the molecule of interest at a suitable level of theory (e.g., B3LYP/6-311++G**).[8]

  • NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry. The OLYP functional in combination with a locally dense basis set like aug-pcS-3(N)//pc-2 has been shown to provide good accuracy for 15N chemical shifts.[9][10]

  • Reference Shielding: Calculate the isotropic shielding value for a reference compound (e.g., nitromethane) at the same level of theory.

  • Calculate Chemical Shift: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus of interest.

II. Quantitative Data

The following tables summarize key quantitative data obtained from quantum chemical calculations for representative small nitrogen rings.

Table 1: Calculated Strain Energies (kcal/mol)

MoleculeStrain Energy (kcal/mol)Computational MethodReference
Cyclopropane27.1G2/G3/CBS-Q[11][12]
Aziridine27.0CBS-QB3[7]
Cyclobutane26.0 (approx.)G2/G3/CBS-Q[11][12]
Azetidine25.4Not Specified[3]
Methylenecyclopropane39.5G2/G3/CBS-Q[11][12]

Table 2: Calculated and Experimental 15N NMR Chemical Shifts (ppm, referenced to CH3NO2)

MoleculeCalculated δ (ppm)Experimental δ (ppm)Computational MethodReference
1,4-disubstituted-1,2,3-triazole (N1)Varies with substituentVaries with substituentGIAO-B3LYP/6-311++G [8]
1,4-disubstituted-1,2,3-triazole (N2)Varies with substituentVaries with substituentGIAO-B3LYP/6-311++G[8]
1,4-disubstituted-1,2,3-triazole (N3)Varies with substituentVaries with substituentGIAO-B3LYP/6-311++G**[8]
PhenanthrolineVaries with positionVaries with positionOLYP/aug-pcS-3(N)//pc-2[10]

III. Experimental Protocols

The synthesis of small nitrogen rings is a vibrant area of chemical research. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a particularly robust and widely used method for the synthesis of 1,2,3-triazoles.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Preparation of Catalyst Solution: In a reaction vessel, dissolve CuSO4 and the ligand (TBTA or THPTA) in the chosen solvent system. The ligand helps to stabilize the active Cu(I) catalyst and prevent side reactions.[13]

  • Addition of Reactants: To the catalyst solution, add the organic azide and the terminal alkyne.

  • Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate to the reaction mixture. The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.

The mechanism of the CuAAC reaction is a key area of study, and its general steps are illustrated below.

CuAAC Reaction Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Azide R1-N3 Intermediate2 Six-membered Copper Triazolide Azide->Intermediate2 Alkyne R2-C≡CH Intermediate1 Copper Acetylide Alkyne->Intermediate1 Coordination CuI Cu(I) Catalyst CuI->Intermediate1 Intermediate1->Intermediate2 Cycloaddition Product 1,2,3-Triazole Intermediate2->Product Protonolysis Product->CuI Catalyst Regeneration

A simplified representation of the CuAAC reaction mechanism.

IV. Conclusion

Quantum chemical calculations are an indispensable tool for understanding the fundamental properties of small nitrogen rings. In synergy with experimental studies, these computational methods provide detailed insights that can guide the development of new molecules with tailored functionalities for applications in medicine and materials science. The protocols and data presented in this guide offer a starting point for researchers looking to apply these powerful techniques to their own investigations of these important heterocyclic systems.

References

Methodological & Application

Application Notes and Protocols for Matrix Isolation of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Isolation

Matrix isolation is a powerful experimental technique used to study highly reactive and short-lived chemical species, such as reaction intermediates, radicals, and ions.[1][2] The method involves trapping these species in a rigid, inert matrix at cryogenic temperatures, typically below 20 Kelvin.[3] This environment prevents the reactive species from diffusing and reacting with each other, allowing for their detailed spectroscopic characterization.[3] By isolating these transient molecules, researchers can gain valuable insights into reaction mechanisms, molecular structures, and electronic properties that are otherwise inaccessible under normal conditions.[2]

The technique is particularly valuable in fields such as physical organic chemistry, materials science, and astrochemistry. In drug development, understanding the reactive intermediates involved in metabolic pathways or synthetic routes can be crucial for optimizing drug efficacy and minimizing side effects.

Experimental Setup

A typical matrix isolation setup consists of several key components working in concert to create the necessary conditions for trapping and analyzing reactive intermediates. The entire experiment is conducted under high vacuum to prevent contamination from atmospheric gases.[3]

Core Components:

  • Cryostat: A closed-cycle helium cryostat is the heart of the system, responsible for achieving and maintaining the extremely low temperatures required to solidify the matrix gas.[4]

  • Substrate: A transparent window, often made of materials like CsI for infrared (IR) spectroscopy or sapphire for ultraviolet-visible (UV-Vis) spectroscopy, is mounted on the cold head of the cryostat.[4] The matrix and the species of interest are co-deposited onto this substrate.

  • Vacuum Shroud: This chamber encloses the cryostat and is evacuated to a high vacuum (typically <10⁻⁶ mbar) to prevent unwanted gases from condensing on the cold substrate.[3] It is equipped with optical windows that allow for spectroscopic measurements and for the entry of radiation to generate reactive intermediates.

  • Gas Deposition System: One or more fine-control needle valves are used to introduce the matrix gas (e.g., argon, neon, nitrogen) and the precursor of the reactive intermediate into the vacuum shroud.[4] The gases are directed towards the cold substrate where they co-condense.

  • Source for Reactive Intermediates: Various methods can be employed to generate the reactive species in situ. Common techniques include photolysis using UV lamps or lasers, and laser ablation of solid targets.[5][6]

  • Spectrometer: An appropriate spectrometer (e.g., FTIR, UV-Vis, Raman, or ESR) is positioned to analyze the matrix-isolated species.

Below is a diagram illustrating the logical workflow of a typical matrix isolation experiment.

ExperimentalWorkflow cluster_prep Preparation Stage cluster_setup Experimental Setup cluster_deposition Deposition Stage cluster_generation Generation of Intermediates cluster_analysis Analysis Stage Precursor Prepare Precursor Compound CoDeposition Co-deposit Precursor and Matrix Gas onto Cold Substrate Precursor->CoDeposition MatrixGas Select Matrix Gas (e.g., Ar, Ne) MatrixGas->CoDeposition Cryostat Cool Cryostat to < 20 K Cryostat->CoDeposition Vacuum Evacuate Chamber to High Vacuum (<10^-6 mbar) Vacuum->CoDeposition Generation Generate Reactive Intermediates (e.g., Photolysis, Laser Ablation) CoDeposition->Generation Spectroscopy Spectroscopic Analysis (IR, UV-Vis, etc.) Generation->Spectroscopy Data Data Acquisition and Interpretation Spectroscopy->Data

Caption: Logical workflow of a matrix isolation experiment.

Detailed Experimental Protocols

General Protocol for Matrix Isolation

This protocol outlines the fundamental steps for trapping a stable precursor molecule in an inert matrix.

  • System Preparation:

    • Ensure the cryostat, vacuum shroud, and gas lines are clean and leak-tight.

    • Mount the desired spectroscopic substrate (e.g., CsI window) onto the cold head of the cryostat.

    • Assemble the vacuum shroud and begin evacuating the system to a base pressure of at least 10⁻⁶ mbar.

  • Cryostat Cooling:

    • Start the closed-cycle helium cryostat to cool the substrate to the desired deposition temperature, typically between 4 K and 20 K.

  • Sample and Matrix Gas Preparation:

    • Prepare a gaseous mixture of the precursor compound and the matrix gas. The matrix-to-sample ratio is crucial and typically ranges from 100:1 to 1000:1 to ensure proper isolation.[6] For volatile liquids or solids, the matrix gas can be passed over the substance in a controlled manner to entrain its vapor.

  • Deposition:

    • Slowly and controllably introduce the gas mixture into the vacuum chamber through a deposition tube aimed at the cold substrate.

    • Monitor the deposition process using a reference laser or by observing the interference fringes on the substrate. The deposition rate is typically on the order of 1-10 mmol/hour.

  • Initial Spectroscopic Analysis:

    • Once a sufficient amount of matrix has been deposited, stop the gas flow.

    • Record a baseline spectrum of the isolated precursor molecule before generating the reactive intermediate.

Protocol for Generating Reactive Intermediates by Photolysis

Photolysis is a common method for generating reactive intermediates from a stable precursor that is already isolated in the matrix.

  • Follow the General Protocol: Isolate the precursor molecule in the cryogenic matrix as described above.

  • Irradiation:

    • Position a suitable light source (e.g., a high-pressure mercury arc lamp with filters or a laser) to irradiate the matrix.

    • The choice of wavelength is critical and should be selected to selectively excite the precursor molecule.

    • Irradiate the matrix for a specific duration, which can range from minutes to several hours, depending on the quantum yield of the reaction and the intensity of the light source.

  • Spectroscopic Monitoring:

    • Periodically interrupt the photolysis to record spectra of the matrix. This allows for monitoring the decay of the precursor and the growth of the reactive intermediate and any subsequent products.

  • Data Analysis:

    • Compare the spectra taken before, during, and after photolysis to identify the vibrational or electronic transitions of the newly formed reactive intermediates.

Protocol for Generating Reactive Intermediates by Laser Ablation

Laser ablation is used to generate atoms, clusters, or fragments from a solid target, which are then co-deposited with the matrix gas.[6]

  • System Preparation:

    • In addition to the standard setup, a solid target of the material to be ablated is mounted inside the vacuum chamber.

    • A high-power pulsed laser is positioned outside the vacuum chamber with its beam focused onto the target.

  • Deposition and Ablation:

    • Begin the flow of the matrix gas towards the cold substrate.

    • Simultaneously, fire the pulsed laser at the target. The laser vaporizes a small amount of the target material, creating a plume of atoms and/or clusters.

    • The ablated species are co-deposited with the excess matrix gas onto the cold substrate.

  • Spectroscopic Analysis:

    • After a sufficient amount of material has been deposited, stop the ablation and gas flow.

    • Record the spectrum of the isolated species.

Quantitative Data

The following tables provide examples of typical experimental parameters. It is important to note that the optimal conditions will vary depending on the specific reactive intermediate and precursor being studied.

Table 1: Typical Matrix Isolation Parameters

ParameterTypical ValuePurpose
Deposition Temperature4 - 20 KEnsures a rigid matrix to trap species.
Base Pressure< 10⁻⁶ mbarPrevents contamination from atmospheric gases.
Matrix GasArgon, Neon, NitrogenProvides an inert environment.
Matrix-to-Sample Ratio100:1 to 1000:1Ensures effective isolation of guest molecules.[6]
Deposition Rate1 - 10 mmol/hourControls the growth and quality of the matrix.

Table 2: Example Parameters for Photolysis Experiments

PrecursorReactive IntermediateLight SourceWavelength (nm)Irradiation TimeReference
AzidoisoxazoleNitrosoalkeneMercury Arc Lamp254-[5]
1-AzidostyrenePhenyl nitrile ylideMercury Arc Lamp254-[5]
DiazopropyneDimethylvinylideneMercury Arc Lamp>300-[2]

Table 3: Example Parameters for Laser Ablation Experiments

Target MaterialAblated SpeciesLaser TypeWavelength (nm)Fluence/EnergyReference
Tantalum Oxide (Ta₂O₅)TaO, TaO₂, TaO₃⁻Nd:YAG532-
CobaltCo clusters---[6]
Uranium Oxide (UO₂)UO, UO₂, UO₃Nd:YAG53220-40 mJ/pulse[3]

Data Presentation and Analysis

The primary data from a matrix isolation experiment are spectra (e.g., IR, UV-Vis). The analysis involves:

  • Identifying New Spectral Features: Comparing spectra before and after the generation of the reactive intermediate will reveal new absorption bands corresponding to the transient species.

  • Isotopic Substitution: Using isotopically labeled precursors can help confirm the identity of the intermediate and aid in the assignment of vibrational modes.

  • Computational Chemistry: Quantum chemical calculations are often used to predict the spectra of potential intermediates, which can then be compared with the experimental data to confirm assignments.[2]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the relationship between the different components of the matrix isolation apparatus.

ExperimentalSetup cluster_vacuum High Vacuum Chamber (<10^-6 mbar) cluster_external External Components Cryostat Cryostat Cold Head (<20K) Substrate Spectroscopic Window (e.g., CsI) Cryostat->Substrate cools Spectrometer Spectrometer (e.g., FTIR) Substrate->Spectrometer signal to Deposition Gas Deposition Inlet Target Ablation Target (optional) MatrixGas Matrix Gas Supply (e.g., Ar) MatrixGas->Deposition Precursor Precursor Gas Supply Precursor->Deposition Laser Pulsed Laser (for ablation) Laser->Target ablates Lamp UV Lamp/Laser (for photolysis) Lamp->Substrate irradiates Spectrometer->Substrate probes

Caption: Components of a matrix isolation setup.

Conclusion

Matrix isolation is an indispensable technique for the study of reactive intermediates. By providing a cryogenic, inert environment, it allows for the stabilization and detailed spectroscopic characterization of species that are otherwise too fleeting to observe. The protocols and data presented here provide a foundation for researchers to design and conduct their own matrix isolation experiments, contributing to a deeper understanding of chemical reactivity at the molecular level.

References

Application Notes and Protocols for Inverse Electron Demand Diels-Alder (iEDDA) Reactions Utilizing 1,2-Dihydro-1,2,4,5-tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful bioorthogonal ligation tool that has garnered significant interest across chemical biology, drug development, and materials science. This reaction typically involves an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. The term "1,2-dihydrotetrazete" is not standard in the context of iEDDA reactions; the relevant precursors are 1,2-dihydro-1,2,4,5-tetrazines, which are oxidized in situ or in a separate step to the reactive tetrazine diene. This application note provides a detailed overview of the use of these dihydrotetrazine systems in iEDDA reactions, including their mechanism, key applications, and detailed experimental protocols.

The standout features of the tetrazine-alkene iEDDA reaction are its exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, allowing it to proceed efficiently in complex biological media. These characteristics make it an ideal tool for applications requiring high precision and biocompatibility, such as live-cell imaging, pretargeted drug delivery, and the synthesis of advanced biomaterials.

Reaction Mechanism and Principles

The iEDDA reaction between a 1,2,4,5-tetrazine and a dienophile is a [4+2] cycloaddition. The reaction proceeds through a concerted mechanism, forming a transient bicyclic adduct. This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) and forming a dihydropyridazine product. This final product may further oxidize to a pyridazine.

The reactivity of the iEDDA reaction is primarily governed by the frontier molecular orbitals of the reactants. Specifically, the reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). This is achieved by:

  • Electron-withdrawing substituents on the tetrazine: These groups lower the LUMO energy of the tetrazine, increasing its reactivity.

  • Electron-donating substituents on the dienophile: These groups raise the HOMO energy of the dienophile.

  • Ring strain in the dienophile: Highly strained alkenes and alkynes, such as trans-cyclooctenes (TCOs) and cyclopropenes, have high-energy HOMOs, leading to exceptionally fast reaction rates.

Applications in Research and Drug Development

The unique characteristics of the iEDDA reaction with dihydrotetrazine derivatives have led to a wide range of applications:

  • Bioorthogonal Labeling: This is one of the most prominent applications. Biomolecules of interest (proteins, glycans, nucleic acids) can be metabolically, genetically, or chemically tagged with a strained dienophile. A tetrazine-functionalized probe (e.g., a fluorophore, a purification tag, or a drug molecule) can then be used to selectively label the tagged biomolecule in a complex biological environment, including in living cells and organisms.

  • Pretargeted Drug Delivery: In this strategy, a dienophile-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a tetrazine-conjugated cytotoxic drug is administered. The rapid iEDDA reaction at the target site concentrates the drug where it is needed, minimizing systemic toxicity.

  • "Click-to-Release" Chemistry: Dienophiles can be designed to "cage" a therapeutic agent. Upon reaction with a tetrazine, the subsequent electronic rearrangement releases the active drug. This allows for spatiotemporal control over drug activation.

  • Biomaterial Synthesis and Functionalization: The efficiency and orthogonality of the iEDDA reaction make it suitable for the formation and functionalization of hydrogels and other polymeric materials for applications in tissue engineering and controlled release systems.

Quantitative Data

The rate of the iEDDA reaction is highly tunable based on the choice of tetrazine and dienophile. The following table summarizes second-order rate constants for various tetrazine-dienophile pairs.

Diene (Tetrazine Derivative)DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
3,6-di-(2-pyridyl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~13,090
3-methyl-6-phenyl-1,2,4,5-tetrazinenorbornene~1.9
3,6-diphenyl-1,2,4,5-tetrazinebicyclo[6.1.0]nonyne (BCN)45
3-(p-benzylaminocarbonyl)-phenyl-6-phenyl-1,2,4,5-tetrazineaxial-TCO-alcohol2.1 x 10⁵
3,6-di-(2-pyridyl)-1,2,4,5-tetrazineexo-norbornene3 x endo-norbornene rate
Monosubstituted tetrazine (H-Tz)TCO> 30 x faster than with cyclopropene
6-(2-pyridyl)-3-carboxamide-1,2,4,5-tetrazineTCO> 10⁶

Experimental Protocols

Protocol 1: Synthesis of a Dihydrotetrazine Precursor and Oxidation to Tetrazine

This protocol describes a general method for the synthesis of a 3,6-disubstituted 1,2-dihydro-1,2,4,5-tetrazine and its subsequent oxidation to the corresponding tetrazine.

Materials:

  • Appropriate nitrile (e.g., 2-cyanopyridine)

  • Hydrazine hydrate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: Dihydrotetrazine Synthesis

  • In a round-bottom flask, dissolve the nitrile in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (typically in slight excess) to the solution.

  • The reaction mixture is often heated under reflux for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The dihydrotetrazine product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

Procedure: Oxidation to Tetrazine

  • The crude dihydrotetrazine is suspended in a suitable solvent such as DCM or water.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise, followed by the dropwise addition of 1 M HCl or glacial acetic acid.

  • The reaction mixture is stirred at 0 °C. The completion of the oxidation is often indicated by a color change to a vibrant pink or red, characteristic of the tetrazine.

  • The organic layer is separated (if using a biphasic system), and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude tetrazine is purified by silica gel column chromatography.

Protocol 2: General Procedure for an iEDDA Reaction for Bioconjugation

This protocol outlines a general procedure for the conjugation of a tetrazine-functionalized molecule to a dienophile-modified biomolecule.

Materials:

  • Dienophile-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized probe (e.g., fluorophore) dissolved in a biocompatible solvent (e.g., DMSO, DMF)

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Prepare a solution of the dienophile-modified biomolecule at a known concentration in the reaction buffer.

  • Prepare a stock solution of the tetrazine-functionalized probe in a minimal amount of an organic co-solvent (e.g., DMSO).

  • Add the tetrazine probe solution to the biomolecule solution. A typical molar excess of the tetrazine probe is 5-20 fold, depending on the reaction kinetics and the desired degree of labeling.

  • Incubate the reaction mixture at a suitable temperature. For many fast iEDDA reactions, room temperature for 1-2 hours is sufficient. Slower reactions may require longer incubation times or slightly elevated temperatures (e.g., 37 °C).

  • Monitor the reaction progress if possible (e.g., by LC-MS for small molecules or by SDS-PAGE with fluorescence imaging for proteins).

  • Upon completion, remove the excess, unreacted tetrazine probe by size-exclusion chromatography, dialysis, or spin filtration.

  • Characterize the resulting bioconjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy to determine the degree of labeling, mass spectrometry).

Protocol 3: Live Cell Labeling using a Dihydrotetrazine Precursor

This protocol describes the use of a cell-permeable dihydrotetrazine that is activated intracellularly for bioorthogonal labeling.

Materials:

  • Adherent cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Dienophile-labeled target within the cells (e.g., a protein tagged with a trans-cyclooctene)

  • Cell-permeable dihydrotetrazine-fluorophore conjugate

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Culture the cells of interest on an imaging dish to the desired confluency.

  • If necessary, introduce the dienophile-tagged molecule into the cells and allow for its expression or localization.

  • Replace the culture medium with a fresh live-cell imaging medium containing the dihydrotetrazine-fluorophore conjugate at a suitable concentration (typically in the low micromolar range).

  • Incubate the cells for a specific period to allow for cellular uptake of the dihydrotetrazine.

  • Activate the conversion of the dihydrotetrazine to the reactive tetrazine. This can be achieved through intracellular enzymatic activity or by light-induced photo-oxidation if a photosensitive dihydrotetrazine is used.

  • Wash the cells with fresh imaging medium to remove any unreacted dihydrotetrazine-fluorophore.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. The fluorescent signal will be localized to the site of the dienophile-tagged molecule.

Visualizations

iEDDA_Mechanism reactant1 1,2-Dihydro-1,2,4,5-tetrazine (Diene Precursor) tetrazine 1,2,4,5-Tetrazine (Active Diene) reactant1->tetrazine Oxidation reactant2 Dienophile (e.g., trans-cyclooctene) intermediate {Bicyclic Intermediate} reactant2->intermediate oxidant {Oxidant | (e.g., NaNO₂, light)} oxidant->reactant1 tetrazine->intermediate iEDDA cycloaddition [4+2] Cycloaddition n2 N₂ intermediate->n2 product Dihydropyridazine Product intermediate->product N₂ Elimination retro_da Retro-Diels-Alder

Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Experimental_Workflow cluster_synthesis Synthesis and Preparation cluster_reaction iEDDA Reaction cluster_analysis Purification and Analysis synthesis_dht Synthesize Dihydrotetrazine oxidation Oxidize to Tetrazine synthesis_dht->oxidation reaction Incubate Tetrazine and Dienophile oxidation->reaction synthesis_dienophile Prepare Dienophile-tagged Molecule synthesis_dienophile->reaction purification Purify Conjugate (e.g., SEC, Dialysis) reaction->purification analysis Characterize Product (e.g., MS, SDS-PAGE) purification->analysis

Caption: A typical experimental workflow for an iEDDA bioconjugation reaction.

Reactivity_Relationship cluster_tetrazine Tetrazine Properties cluster_dienophile Dienophile Properties ewg Electron-Withdrawing Groups lumo Lower LUMO Energy ewg->lumo edg_tz Electron-Donating Groups fast_reaction Faster iEDDA Reaction Rate lumo->fast_reaction Smaller Energy Gap strain High Ring Strain homo Higher HOMO Energy strain->homo edg_dp Electron-Donating Groups edg_dp->homo homo->fast_reaction

Caption: Factors influencing the rate of the iEDDA reaction.

Application Notes and Protocols for High-Nitrogen Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: High-Nitrogen Materials in Advanced Applications

High-nitrogen compounds are a class of energetic materials that derive their energy from the large positive heats of formation associated with the abundance of nitrogen-nitrogen bonds.[1][2] Upon decomposition, these materials release a large volume of nitrogen gas (N₂), a highly stable and environmentally benign product.[3] This characteristic makes them attractive for a range of applications where high performance, clean decomposition products, and reduced smoke signatures are desirable.

1. Advanced Explosives:

High-nitrogen materials like TKX-50 are being explored as replacements for conventional explosives such as RDX and HMX.[4] TKX-50 exhibits a remarkable combination of high detonation performance, comparable to HMX, and significantly lower sensitivity to impact and friction, similar to RDX.[4][5] This favorable performance-to-sensitivity ratio enhances safety during handling, transport, and deployment. Dihydrazine tetranitroethide also shows promise as a high-performance explosive, with a high crystal density and impressive detonation velocity and pressure that exceed those of RDX.[6][7][8]

2. Propellant Formulations:

The high nitrogen content and clean decomposition of these materials are advantageous for solid rocket propellant formulations.[9] They can increase the specific impulse of propellants while producing minimal smoke, which is crucial for "low signature" applications.[2] Theoretical evaluations of TKX-50 as a propellant ingredient indicate a higher specific impulse compared to formulations based on HMX and CL-20.[9] Dihydrazine tetranitroethide is also considered a promising additive for propellants.[6][7][8]

3. Gas Generants:

The rapid and efficient production of large volumes of nitrogen gas makes these compounds suitable for use in gas generants for applications such as automotive airbags and fire suppression systems.[2] The generation of non-toxic and inert nitrogen gas is a key advantage in these safety-critical devices.

Quantitative Data of Selected High-Nitrogen Energetic Materials

The following table summarizes key performance parameters for TKX-50 and dihydrazine tetranitroethide, with the widely used explosive RDX included for comparison.

PropertyDihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50)Dihydrazine tetranitroethideRDX (for comparison)
Density (g cm⁻³) 1.918[10]1.81[6][7][8]1.82
Heat of Formation (kJ mol⁻¹) Positive (characteristic of high-nitrogen compounds)Positive (characteristic of high-nitrogen compounds)+61.5
Detonation Velocity (m s⁻¹) 9698[10]9508[6][7][8]8750
Detonation Pressure (GPa) 42.4[10]37.9[6][7][8]34.0
Impact Sensitivity (J) 20[10]1.25[11]7.4
Friction Sensitivity (N) 120[10]34[11]120

Experimental Protocols

Caution: The synthesis of energetic materials should only be undertaken by trained professionals in a properly equipped laboratory with appropriate safety measures in place. These materials are sensitive to shock, friction, and electrostatic discharge.

Protocol 1: Synthesis of Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (TKX-50)

This protocol is based on the synthesis route described in the literature.[12]

Materials:

  • Dichloroglyoxime

  • Sodium azide (NaN₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl), gaseous

  • Sodium hydroxide (NaOH)

  • Hydroxylammonium chloride (NH₃OHCl)

  • Diethyl ether

  • Water

Procedure:

  • Synthesis of Diazidoglyoxime:

    • Dissolve dichloroglyoxime in NMP at room temperature.

    • Cool the solution to 0 °C.

    • Slowly add sodium azide (NaN₃).

    • Stir the mixture at 0 °C for 40 minutes. Sodium chloride will precipitate.

  • Cyclization to 5,5´-Bistetrazole-1,1´-diol:

    • Suspend the diazidoglyoxime intermediate in diethyl ether.

    • Bubble gaseous HCl through the suspension at 0-5 °C for 2 hours.

    • Seal the flask and stir at room temperature overnight.

  • Formation of the Disodium Salt:

    • Evaporate the diethyl ether and excess HCl.

    • Add water and evaporate again to ensure complete removal of HCl.

    • Dissolve the residue in 2M NaOH. The disodium salt of 5,5´-bistetrazole-1,1´-diol will precipitate.

    • Heat the mixture to reflux and then cool to allow for maximum precipitation.

  • Synthesis of TKX-50:

    • Isolate the disodium salt by filtration.

    • Dissolve the salt in a minimal amount of boiling water.

    • Add a concentrated aqueous solution of hydroxylammonium chloride.

    • TKX-50 will precipitate from the solution.

    • Isolate the product by suction filtration, wash with cold water, and air dry.

Protocol 2: Synthesis of Dihydrazine tetranitroethide

This protocol is based on the synthesis route described in the literature.[6]

Materials:

  • Dipotassium tetranitroethide

  • Dichloromethane (CH₂Cl₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Hydrazine hydrate (N₂H₄·H₂O)

Procedure:

  • Preparation of Tetranitroethylene Solution:

    • Suspend dipotassium tetranitroethide in dichloromethane in a reaction vessel.

    • Cool the suspension to -40 °C.

    • Slowly add concentrated sulfuric acid while maintaining the temperature at -40 °C and stir for 1 hour.

    • Quickly separate the organic layer (dichloromethane solution of tetranitroethylene) using a separating funnel.

  • Synthesis of Dihydrazine tetranitroethide:

    • Maintain the tetranitroethylene solution at -40 °C.

    • Add hydrazine hydrate dropwise to the solution.

    • A yellow precipitate of dihydrazine tetranitroethide will form.

    • Collect the precipitate by suction filtration.

Visualizations

Synthesis_of_TKX_50 Dichloroglyoxime Dichloroglyoxime Diazidoglyoxime Diazidoglyoxime Dichloroglyoxime->Diazidoglyoxime 0 °C NaN3 Sodium Azide (NaN₃) NaN3->Diazidoglyoxime 0 °C NMP NMP (solvent) NMP->Diazidoglyoxime 0 °C Bistetrazole_diol 5,5´-Bistetrazole-1,1´-diol Diazidoglyoxime->Bistetrazole_diol Cyclization HCl Gaseous HCl HCl->Bistetrazole_diol Cyclization Ether Diethyl Ether Ether->Bistetrazole_diol Cyclization Disodium_salt Disodium Salt Bistetrazole_diol->Disodium_salt NaOH NaOH NaOH->Disodium_salt TKX50 TKX-50 Disodium_salt->TKX50 Precipitation NH3OHCl Hydroxylammonium Chloride NH3OHCl->TKX50 Precipitation

Caption: Synthesis pathway for TKX-50.

Synthesis_of_Dihydrazine_tetranitroethide Dipotassium_tetranitroethide Dipotassium tetranitroethide Tetranitroethylene Tetranitroethylene (in solution) Dipotassium_tetranitroethide->Tetranitroethylene -40 °C H2SO4 Conc. H₂SO₄ H2SO4->Tetranitroethylene -40 °C DCM Dichloromethane DCM->Tetranitroethylene -40 °C Dihydrazine_tetranitroethide Dihydrazine tetranitroethide Tetranitroethylene->Dihydrazine_tetranitroethide -40 °C, Precipitation Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Dihydrazine_tetranitroethide -40 °C, Precipitation

Caption: Synthesis of dihydrazine tetranitroethide.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Precursors Precursors Reaction Reaction Precursors->Reaction Solvents, Catalysts Crude_Product Crude_Product Reaction->Crude_Product Work-up Pure_Compound Pure_Compound Crude_Product->Pure_Compound Purification Structural_Analysis Structural_Analysis Pure_Compound->Structural_Analysis Spectroscopy (NMR, IR), Elemental Analysis Performance_Testing Performance_Testing Pure_Compound->Performance_Testing Detonation Velocity, Pressure Safety_Assessment Safety_Assessment Pure_Compound->Safety_Assessment Impact & Friction Sensitivity Formulation Formulation Pure_Compound->Formulation Binders, Plasticizers Pure_Compound->Formulation Material_Integration Material_Integration Formulation->Material_Integration

Caption: General workflow for energetic materials research.

References

Application Notes: Metal-Free Synthesis of Substituted 1,2,4,5-Tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2,4,5-tetrazines, often referred to as s-tetrazines, are a class of aromatic heterocycles characterized by a six-membered ring containing four nitrogen atoms.[1] In recent years, they have garnered significant interest from researchers in chemistry, biology, and materials science. This is primarily due to their exceptional reactivity in inverse-electron-demand Diels-Alder (iEDDA) reactions, particularly with strained alkenes and alkynes like trans-cyclooctenes (TCO).[2][3][4][5] This "click chemistry" reaction is notable for its extremely fast kinetics and bioorthogonality, meaning it can proceed within complex biological environments without interfering with native processes.[3]

These properties make 1,2,4,5-tetrazines invaluable tools for a range of applications, including bio-orthogonal labeling, in vivo imaging, and the development of prodrug activation strategies.[6][7] For applications in drug development and biological systems, metal-free synthesis protocols are highly desirable to prevent contamination of the final products with potentially toxic metal catalysts. This document outlines established and efficient metal-free methods for synthesizing a variety of substituted 1,2,4,5-tetrazines.

General Synthetic Approaches

The formation of the 1,2,4,5-tetrazine ring in a metal-free context typically involves two key steps:

  • Condensation: Acyclic precursors are reacted to form a dihydro-1,2,4,5-tetrazine intermediate.[8]

  • Oxidation: The dihydro-tetrazine intermediate is subsequently oxidized to yield the final aromatic 1,2,4,5-tetrazine.[8]

Commonly used starting materials (synthons) for these syntheses include nitriles, amidines, imidoesters, and formamidinium acetate, which react with hydrazine to form the core ring structure.[8][9]

Protocol 1: Pinner-type Synthesis from Nitriles and Amidines

This is a widely used and versatile metal-free method for preparing both symmetrical and asymmetrical 3,6-disubstituted 1,2,4,5-tetrazines. The reaction proceeds via the condensation of nitriles or amidines with hydrazine, followed by an oxidative workup.

Experimental Protocol

Materials:

  • Nitrile or Amidine precursor(s) (e.g., 4-cyanobenzoic acid, acetamidine hydrochloride, 2-cyanopyridine)

  • Anhydrous hydrazine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2-5% aqueous solution

  • Nitrogen (N₂) gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine the nitrile or amidine precursor (2 mmol) with a second, different precursor for asymmetrical tetrazines or with more of the same for symmetrical ones (10 mmol total). For asymmetrical synthesis, the precursors are typically used in a 5:1 ratio.[9]

  • Caution: This step should be performed in a well-ventilated fume hood. Slowly add anhydrous hydrazine (approx. 2 mL) to the solid mixture with constant stirring. The reaction is often exothermic and may produce ammonia gas.[2]

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) for a period ranging from 30 minutes to 2 hours.[2][9] The solution will typically change color, often to a yellow-orange hue.[9]

  • After cooling to room temperature, add a solution of sodium nitrite (10 mmol) in water to the reaction mixture.

  • Caution: This step produces nitrogen oxide gases and should be conducted in a well-ventilated fume hood. Slowly add 2% aqueous HCl dropwise until the solution's pH reaches approximately 3. The solution will typically turn a deep red color, and gas bubbling will cease, indicating the complete oxidation of the dihydrotetrazine intermediate to the final tetrazine product.[2]

  • The crude product can then be isolated via filtration if it precipitates or by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Further purification is typically achieved through column chromatography or recrystallization.

Summary of Reaction Yields
Precursor 1Precursor 2SubstituentsTypical YieldReference
4-Cyanobenzoic acidFormamidine acetateCarboxy-phenyl, H4-25%[9]
4-(Aminomethyl)benzonitrileAcetamidine hydrochloride(Aminomethyl)phenyl, Methyl4-25%[2]
Ethyl 6-aminohexanimidate2-Cyanopyridine(Ethoxycarbonyl)pentyl, Pyridyl4-25%[2]

Note: Yields are highly dependent on the specific substrates and purification methods.

Protocol 2: Dichloromethane-Mediated Synthesis of 3-Monosubstituted Tetrazines

A novel and efficient metal-free approach has been developed for the synthesis of unsymmetrical 3-aryl/alkyl-1,2,4,5-tetrazines where dichloromethane (DCM) serves as a novel C1 source for the tetrazine ring. This method provides excellent yields for a range of monosubstituted tetrazines.[10][11]

Experimental Protocol

Materials:

  • Substituted amidrazone precursor

  • Dichloromethane (DCM)

  • Hydrazine monohydrate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

Procedure:

  • The synthesis begins with the preparation of the required substituted amidrazone from a nitrile precursor.

  • In a suitable reaction vessel, the amidrazone is reacted with hydrazine monohydrate in dichloromethane as the solvent.

  • The reaction mixture is stirred, leading to the formation of the dihydrotetrazine intermediate. The DCM uniquely participates in the ring formation.[10]

  • Following the condensation step, the intermediate is oxidized in situ using sodium nitrite and an acidic aqueous solution (e.g., HCl) as described in Protocol 1.

  • The final 3-monosubstituted 1,2,4,5-tetrazine is then isolated and purified. This method has been shown to produce yields of up to 75%.[10][11]

Visualizations

Experimental Workflow

G cluster_prep Step 1: Condensation cluster_ox Step 2: Oxidation cluster_workup Step 3: Workup start Combine Nitrile/Amidine Precursors (under N₂) hydrazine Add Anhydrous Hydrazine start->hydrazine stir Stir at RT or 60°C (30 min - 2 hr) hydrazine->stir nan_add Add NaNO₂ Solution stir->nan_add hcl_add Acidify to pH 3 with aq. HCl nan_add->hcl_add isolate Isolate Crude Product (Filtration/Extraction) hcl_add->isolate purify Purify (Chromatography) isolate->purify final Substituted 1,2,4,5-Tetrazine purify->final

Caption: General workflow for the metal-free Pinner-type synthesis of 1,2,4,5-tetrazines.

Application in Prodrug Activation

G prodrug Tetrazine-Caged Prodrug (Inactive) iedda Inverse Electron Demand Diels-Alder Reaction prodrug->iedda tco Dienophile Trigger (e.g., TCO) tco->iedda intermediate Dihydropyridazine Intermediate iedda->intermediate Bioorthogonal 'Click' release Spontaneous Elimination intermediate->release drug Active Drug (Released) release->drug Payload Release byproducts Byproducts (N₂, CO₂, etc.) release->byproducts

Caption: Bioorthogonal activation of a tetrazine-caged prodrug via an iEDDA reaction.

Substituent Effects on Reactivity

G tetrazine 1,2,4,5-Tetrazine Core fast FASTER iEDDA Reaction Rate tetrazine->fast With EWG slow SLOWER iEDDA Reaction Rate tetrazine->slow With EDG ewg Electron-Withdrawing Group (EWG) (e.g., Pyridyl) ewg->tetrazine edg Electron-Donating Group (EDG) (e.g., Alkyl) edg->tetrazine

Caption: Influence of substituent electronic properties on tetrazine reactivity in iEDDA reactions.

Application Notes

  • Advantages of Metal-Free Synthesis: Avoiding transition metal catalysts is crucial for biological applications to prevent the contamination of the final product, which can interfere with biological assays or exhibit cellular toxicity.

  • Substituent Effects: The reactivity of the 1,2,4,5-tetrazine core in iEDDA reactions is highly tunable via the substituents at the 3 and 6 positions. Electron-withdrawing groups (e.g., pyridyl, pyrimidinyl) increase the reaction rate by lowering the LUMO energy of the tetrazine diene.[2] Conversely, electron-donating groups (e.g., alkyl groups) tend to decrease the reaction rate.[2]

  • Stability: While highly reactive tetrazines (those with strong electron-withdrawing groups) are desirable for fast kinetics, they can also be less stable in aqueous media and susceptible to degradation.[4] Therefore, a balance between reactivity and stability must be considered for the intended application.

  • Safety Precautions: The synthesis of tetrazines often involves the use of anhydrous hydrazine, which is highly toxic and reactive. Additionally, the procedures can generate flammable and toxic gases like ammonia and nitrogen oxides.[2] All experimental work must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Thermally Labile Nitrogen Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting tips, and frequently asked questions for the successful purification of thermally labile nitrogen compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying thermally labile nitrogen compounds?

A1: The main challenge is preventing the degradation of the target compound. Many nitrogen-containing functional groups can be sensitive to heat, leading to decomposition, rearrangement, or side reactions. Key challenges include selecting a purification method that operates at a low temperature, minimizing the duration of any necessary heating steps, and choosing appropriate solvents and stationary phases that do not catalyze degradation.

Q2: Which purification techniques are generally most suitable for heat-sensitive compounds?

A2: Techniques that can be performed at or below ambient temperature are preferred. These include:

  • Flash Column Chromatography: Widely used for routine purification, it is typically run at room temperature.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is excellent for isolating pure compounds at ambient temperatures.[1][2]

  • Low-Temperature Recrystallization: Effective for crystalline solids, this method involves dissolving the compound at a slightly elevated or room temperature and inducing crystallization by slow cooling.[3][4]

  • Solid-Phase Extraction (SPE): Primarily used for sample clean-up or fractionation at room temperature, it can effectively remove impurities prior to a final purification step.[5][6][7]

Q3: When should I consider techniques like vacuum distillation?

A3: Vacuum distillation is a viable option for purifying thermally unstable liquids.[8] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause degradation.[9][10] This method is particularly useful when impurities are non-volatile. However, the compound must still have sufficient vapor pressure to distill under vacuum.

Q4: How can I prevent my nitrogen-containing compound from interacting with silica gel during chromatography?

A4: Basic nitrogen compounds (like amines) can strongly interact with the acidic surface of silica gel, leading to poor peak shape, streaking, and sometimes irreversible adsorption. To mitigate this, you can:

  • Add a modifier to the eluent: A small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (often in a methanol solution), can be added to the mobile phase to neutralize the active sites on the silica gel.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propylated or C18 silica gel (for reversed-phase chromatography).

Purification Technique Troubleshooting Guides

Guide 1: Flash Column Chromatography
Problem Possible Cause Solution
Low or No Recovery of Compound Compound is irreversibly adsorbed onto the silica gel.Add 0.1-1% triethylamine or ammonium hydroxide to your eluent system to neutralize acidic silica sites. Alternatively, switch to a neutral stationary phase like alumina.
Compound is degrading on the column.Run the column at a lower temperature (e.g., in a cold room). Ensure the silica gel or solvent is not contaminated with acidic or basic impurities. Minimize the time the compound spends on the column by using a faster flow rate.
Streaking or Tailing of Compound Spot (TLC) / Broad Peaks (Column) Strong interaction between the basic nitrogen compound and acidic silica.Add a basic modifier (triethylamine, ammonia) to the eluent. For very polar compounds, consider reversed-phase chromatography.
Co-elution with an Impurity Poor separation selectivity with the chosen eluent system.Optimize the mobile phase. Test different solvent systems with varying polarities and compositions. If isocratic elution fails, use a solvent gradient. Consider using a higher-resolution stationary phase (smaller particle size) or switching to preparative HPLC.
Guide 2: Preparative HPLC
Problem Possible Cause Solution
Poor Peak Shape (Fronting or Tailing) Concentration Overload: Injecting too concentrated a sample solution.[2]Dilute the sample. The solubility of the compound in the mobile phase is a limiting factor.[2]
Volume Overload: Injecting too large a sample volume.[2]Reduce the injection volume. Volume overloading leads to broad, rectangular peaks.[2]
Secondary Interactions: Ionic or silanol interactions between the compound and the stationary phase.For basic nitrogen compounds on a C18 column, add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to protonate the analytes and mask silanol groups.
Product Degradation During Purification Compound is unstable in the mobile phase (e.g., acid- or base-labile).Adjust the mobile phase pH to a range where the compound is stable. Use buffered mobile phases. Minimize the run time and collect fractions promptly.
Low Recovery After Lyophilization Compound is volatile or forms an azeotrope with the mobile phase.If using acidic modifiers like TFA, they can form salts with basic nitrogen compounds. Consider using a volatile buffer like ammonium formate or ammonium acetate. Perform solvent exchange into a more volatile solvent via extraction before lyophilization.
Guide 3: Low-Temperature Recrystallization
Problem Possible Cause Solution
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated at a temperature above the compound's melting point, or the boiling point of the solvent is higher than the compound's melting point.[4]Use a lower-boiling point solvent. Start with a more dilute solution and allow it to cool more slowly.[3] Try adding the crystallization solvent at room temperature and gently heating only until dissolution occurs.
No Crystals Form Upon Cooling Too much solvent was used, and the solution is not supersaturated.[3][11]Slowly evaporate some of the solvent under a gentle stream of nitrogen or under reduced pressure at room temperature. Once crystals appear, cool the solution further.
The compound is highly soluble in the solvent even at low temperatures.Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[12] If a single solvent fails, try a co-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitating).[4]
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath or freezer to maximize precipitation.[12] Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.[13]

Experimental Protocols

Protocol 1: General Workflow for Purifying a Thermally Labile Compound

This protocol outlines a decision-making process for selecting an appropriate purification technique.

G start Crude Product (Thermally Labile) check_purity Check Purity (TLC, LCMS) start->check_purity is_solid Is the compound solid? is_crystalline Is it crystalline? is_solid->is_crystalline Yes is_liquid Is the compound liquid? is_solid->is_liquid No check_purity->is_solid recrystallize Attempt Low-Temp Recrystallization is_crystalline->recrystallize Yes chromatography Use Chromatography (Flash or Prep HPLC) is_crystalline->chromatography No / Amorphous final_purity Assess Final Purity recrystallize->final_purity chromatography->final_purity is_liquid->chromatography No / Dissolved Solid distillation Consider Vacuum Distillation is_liquid->distillation Yes distillation->final_purity

Caption: Decision workflow for selecting a purification method.

Protocol 2: Low-Temperature Recrystallization

This method is ideal for solid compounds that are sensitive to heat. The key is to use a solvent in which the compound is highly soluble at or slightly above room temperature but poorly soluble at 0 °C or below.

  • Solvent Selection: In a small test tube, add a few milligrams of your crude solid. Add a solvent dropwise at room temperature until the solid just dissolves. Place the test tube in an ice bath. A good solvent will cause the compound to rapidly precipitate or crystallize.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in portions at room temperature, with stirring, until the solid is fully dissolved. Avoid using a large excess of solvent.[13] Gentle warming (e.g., to 30-40 °C) may be used if necessary, but avoid boiling.

  • Hot Filtration (if needed): If insoluble impurities are present, filter the solution quickly through a pre-warmed funnel with fluted filter paper into a clean flask. This step should be avoided if possible to prevent solvent loss and premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[3][4] Once crystal growth appears to have stopped, place the flask in an ice bath and then in a freezer to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the crystals under high vacuum at room temperature.

Protocol 3: Troubleshooting Low Recovery in Chromatography

This workflow provides a logical sequence of steps to diagnose and solve low compound recovery after column chromatography.

G start Problem: Low Compound Recovery check_loading Was all material loaded? Check loading flask. start->check_loading check_fractions Re-check all fractions (TLC or LCMS) check_loading->check_fractions Yes end Problem Solved check_loading->end No, found in flask is_on_column Is compound still on column? check_fractions->is_on_column Not found check_fractions->end Found in fractions flush_column Flush column with a very polar solvent (e.g., 10% MeOH in DCM) is_on_column->flush_column Maybe degradation Hypothesize Degradation is_on_column->degradation No is_basic Is your N-compound basic? flush_column->is_basic Compound recovered flush_column->degradation Nothing recovered add_base Redo with basic modifier (e.g., 1% Et3N in eluent) is_basic->add_base Yes is_basic->degradation No add_base->end

Caption: Troubleshooting flowchart for low recovery in chromatography.

References

Technical Support Center: Strategies to Prevent Isomerization in Dihydrotetrazetes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrotetrazetes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling, synthesis, and stability of these compounds. As specific literature on dihydrotetrazetes is limited, the information herein is based on established principles for structurally related nitrogen-rich heterocycles, such as dihydrotetrazines.

Frequently Asked Questions (FAQs)

Q1: My dihydrotetrazete sample appears to be degrading or isomerizing upon storage. What are the likely causes?

A1: The degradation or isomerization of dihydrotetrazetes can be triggered by several factors. Similar compounds, like dihydro-s-tetrazines (DHTzs), are known to be susceptible to oxidation, which converts them to their corresponding tetrazine (Tz) form.[1] This process can be influenced by the electronic properties of the molecule, the solvent used, exposure to light, and the presence of trace metals.[1] Furthermore, tautomerization, which is a form of hydrogen rearrangement, can lead to the formation of non-reactive isomers.[2] As with many sensitive organic compounds, exposure to atmospheric oxygen and moisture can also cause decomposition.[3][4][5]

Q2: What are the best practices for handling and storing dihydrotetrazetes to maintain their integrity?

A2: Due to their potential sensitivity, it is recommended to handle dihydrotetrazetes as air-sensitive compounds. This involves working in an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.[3][6] Specialized equipment like Schlenk lines or glove boxes are ideal for these manipulations.[3][7] For storage, it is best to keep the compounds in a cool, dark environment, away from direct sunlight.[8] Storing under an inert atmosphere at low temperatures (e.g., -20°C) can further improve stability.[9]

Q3: I am observing an unexpected product in my reaction involving a dihydrotetrazete. How can I determine if it is an isomer?

A3: To identify unexpected products, spectroscopic characterization is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for elucidating the structure of unknown compounds.[10] By comparing the spectra of your starting material with that of the new product, you can identify structural changes that may indicate isomerization. In addition, computational methods like Density Functional Theory (DFT) can be employed to predict the relative stabilities of different isomers, aiding in their identification.[2]

Q4: Can the choice of solvent affect the stability and isomerization of my dihydrotetrazete?

A4: Yes, the solvent can have a significant impact on the stability of your compound. For example, some dihydrotetrazine prodrugs have shown good stability in phosphate-buffered saline (PBS), suggesting that aqueous environments may be suitable for certain derivatives.[8] Conversely, trace acidic or basic impurities in organic solvents can promote isomerization and decomposition in other nitrogen-containing heterocycles.[11] The polarity and protic nature of the solvent can also influence tautomeric equilibria.[12] It is generally advisable to use dry, degassed solvents for both reactions and storage.[7]

Troubleshooting Guides

Issue 1: Rapid Isomerization or Decomposition During Synthesis
Possible Cause Troubleshooting Step Rationale
Oxidation to Tetrazine - Conduct the reaction under a strict inert atmosphere (N₂ or Ar).- Utilize degassed solvents.- Protect the reaction vessel from light.Dihydrotetrazines are susceptible to oxidation, leading to the formation of the corresponding tetrazines.[1] The exclusion of oxygen and light can help minimize this side reaction.
Presence of Trace Metals - Use high-purity reagents and solvents.- If metal contamination is suspected, consider using a chelating agent.Trace amounts of metals can catalyze oxidation and other decomposition pathways.[1]
Inappropriate pH - If the reaction conditions permit, buffer the solution to a neutral pH.- Avoid strongly acidic or basic conditions unless they are necessary for the reaction mechanism.Acidic environments have been shown to accelerate tautomerization in some tetrazine derivatives.[13][14]
Issue 2: Low Yield of the Desired Dihydrotetrazete Isomer
Possible Cause Troubleshooting Step Rationale
Unfavorable Reaction Conditions - Experiment with different solvents of varying polarities.- Optimize the reaction temperature and duration.Solvent and temperature can influence whether a reaction is under kinetic or thermodynamic control, thereby favoring the formation of one isomer over another.
Substituent Effects - Modify the substituents on the dihydrotetrazete ring.The electronic nature of substituents (electron-donating or electron-withdrawing) can impact the stability and reactivity of the heterocyclic core.[13]
Purification-Induced Isomerization - Employ milder purification techniques, such as column chromatography at low temperatures.- If the stationary phase is suspected of causing isomerization, avoid prolonged exposure to silica or alumina.The stationary phase used in chromatography can sometimes be sufficiently acidic or basic to induce isomerization.

Data Presentation

Table 1: Factors Influencing the Stability of Dihydrotetrazines and Related Compounds
Factor Observation Compound Class Reference
Oxygen Leads to oxidation to the corresponding tetrazine.Dihydro-s-tetrazines[1]
Light Can promote oxidation.Dihydro-s-tetrazines[1]
pH Acidic conditions can accelerate tautomerization following cycloaddition.Tetrazine derivatives[13][14]
Solvent Certain derivatives exhibit good stability in PBS.Dihydrotetrazine prodrugs[8]
Substituents Electron-donating groups can enhance stability.Tetrazines[10]
Storage Temperature Storage at -20°C in the dark improves the stability of solid-supported compounds.Tetrazines[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dihydrotetrazines

This generalized protocol is based on the synthesis of 1,2-dihydrotetrazines and should be adapted for specific dihydrotetrazete targets.

  • Reaction Setup: A flame-dried, two-necked round-bottom flask containing a magnetic stir bar is fitted with a condenser and a nitrogen inlet.

  • Reagents: In a separate flask, the nitrile precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).[9]

  • Reaction Initiation: Under a positive pressure of nitrogen, hydrazine hydrate is added to the reaction mixture.[9]

  • Reaction Monitoring: The reaction is stirred at the appropriate temperature (which can range from room temperature to reflux, depending on the specific substrates) and its progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature. The workup procedure will vary depending on the product's properties but may involve quenching with water and subsequent extraction with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. To minimize potential degradation, all purification steps should be carried out promptly.

Protocol 2: Handling and Storage of Air-Sensitive Dihydrotetrazetes
  • Glassware Preparation: All glassware must be oven-dried (e.g., at 125°C overnight) and allowed to cool under a stream of dry nitrogen or argon.[4]

  • Inert Atmosphere: All manipulations of the dihydrotetrazete should be conducted under an inert atmosphere using a Schlenk line or a glove box.[3]

  • Solvent Preparation: Use dry, degassed solvents. Solvents can be degassed through several freeze-pump-thaw cycles or by bubbling an inert gas through them.[7]

  • Reagent Transfer: Solutions of the dihydrotetrazete should be transferred using gas-tight syringes or cannulas.[4]

  • Storage: For short-term storage, the compound should be kept in a sealed flask under a positive pressure of an inert gas in a refrigerator. For long-term storage, the solid compound should be stored in a sealed vial under argon in a freezer (-20°C or below), protected from light.[9]

Visualizations

Isomerization_Pathway Dihydrotetrazete (Isomer A) Dihydrotetrazete (Isomer A) Isomer B Isomer B Dihydrotetrazete (Isomer A)->Isomer B Isomerization (e.g., tautomerization) Degradation Products Degradation Products Dihydrotetrazete (Isomer A)->Degradation Products Decomposition (e.g., oxidation) Isomer B->Degradation Products Decomposition

Caption: Potential isomerization and decomposition pathways of a dihydrotetrazete.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_investigation Investigation cluster_solution Solution start Unexpected Product Formation characterize Characterize Product (NMR, HRMS) start->characterize isomer Isomer Formed? characterize->isomer check_conditions Review Reaction Conditions (Temp, Solvent, pH) isomer->check_conditions Yes check_purity Check Reagent Purity (Trace Metals, Water) isomer->check_purity Yes check_atmosphere Verify Inert Atmosphere isomer->check_atmosphere Yes optimize Optimize Conditions isomer->optimize No (Side Product) check_conditions->optimize purify_reagents Purify/Replace Reagents check_purity->purify_reagents improve_technique Improve Air-Sensitive Technique check_atmosphere->improve_technique

Caption: Troubleshooting workflow for unexpected product formation.

Storage_Decision_Tree q1 Compound Stability? q2 Air Sensitive? q1->q2 Unstable stable Standard Storage (Cool, Dry, Dark) q1->stable Stable q3 Light Sensitive? q2->q3 No inert Store under Inert Gas (N2 or Ar) q2->inert Yes q4 Long-term Storage? q3->q4 No dark Store in Amber Vial q3->dark Yes q4->stable No freezer Store at -20°C or below q4->freezer Yes inert->q3 dark->q4

Caption: Decision tree for selecting appropriate storage conditions.

References

Validation & Comparative

A Computational Chemist's Guide to Validating Novel Nitrogen Heterocycles: The Case of 1,2-Dihydrotetrazete

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the in silico validation of novel molecular structures is a cornerstone of modern chemical research. This guide provides a comparative framework for the computational validation of the hypothetical molecule 1,2-dihydrotetrazete, a four-membered nitrogen ring system. Due to the likely high instability of this structure, direct experimental data is scarce. Therefore, this guide outlines a theoretical workflow, comparing its predicted properties against a more stable, well-characterized isomer, 5-methyl-1H-tetrazole, to illustrate the validation process.

Experimental Protocols: A Theoretical Workflow

The computational validation of a novel structure like this compound involves a multi-step process to determine its geometric and energetic properties. The primary goal is to ascertain whether the molecule can exist as a stable species and to predict its characteristics.

A typical computational protocol would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A common and robust method for this is the B3LYP functional with a 6-31G(d) basis set, which provides a good balance between accuracy and computational cost. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are significantly more computationally expensive.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are crucial. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum, which can be a valuable tool for experimental identification.

  • Energetic Calculations: To assess the thermodynamic stability of this compound, its absolute and relative energies are calculated. The relative energy is often determined by comparing it to a known, stable isomer. This comparison helps to understand the likelihood of the novel molecule's existence.

  • Bonding and Electronic Structure Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate the bonding characteristics, charge distribution, and orbital interactions within the molecule. This provides deeper insights into its electronic structure and potential reactivity.

Data Presentation: A Comparative Analysis

To put the theoretical data into context, the following table presents a hypothetical comparison of key computational metrics for this compound and the known stable isomer, 5-methyl-1H-tetrazole. The data for this compound is illustrative of what a computational study might predict for a highly strained, kinetically unstable molecule.

ParameterThis compound (Hypothetical)5-Methyl-1H-tetrazole (Typical Calculated Values)
Optimized Geometry Planar N4 ring with two hydrogensPlanar five-membered ring with a methyl group
N-N Bond Lengths (Å) ~1.45 (N-N single bonds), ~1.25 (N=N double bond)~1.30 - 1.38
N-H Bond Lengths (Å) ~1.02~1.01
Bond Angles N-N-N: ~90°, H-N-N: ~115°Ring angles: ~108°, Exocyclic angles: ~125°
Relative Energy (kcal/mol) +80 (relative to 5-methyl-1H-tetrazole)0 (reference)
Vibrational Frequencies One or more low-frequency ring-puckering modesAll real, positive frequencies
Dipole Moment (Debye) ~1.5~4.8

Visualization of the Computational Workflow

The process of computationally validating a novel molecular structure can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps and decision points in this process.

Computational_Validation_Workflow start Propose Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc is_minimum Is it a true minimum? (No imaginary frequencies) freq_calc->is_minimum energy_calc Calculate Relative Energy (Compare to Isomers) is_minimum->energy_calc Yes reoptimize Re-optimize Geometry or Explore Alternative Structures is_minimum->reoptimize No nbo_analysis Bonding and Electronic Structure Analysis (NBO) energy_calc->nbo_analysis report Publish Findings: Predicted Structure, Stability, and Properties nbo_analysis->report reoptimize->geom_opt

Caption: A flowchart of the computational workflow for validating a novel molecular structure.

Spectroscopic Comparison of 1,2-Dihydrotetrazete and Its Isomers: A Theoretically Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental and computational spectroscopic data on 1,2-dihydro-1,2,3,4-tetrazete and its isomers reveals a significant gap in the current scientific literature. At present, a direct spectroscopic comparison based on empirical or theoretical data is not possible due to the absence of published research on the spectral characteristics (NMR, IR, UV-Vis) of these high-energy, nitrogen-rich heterocyclic compounds.

Researchers in drug development and materials science often rely on detailed spectroscopic analyses to elucidate molecular structures, understand electronic properties, and predict reactivity. However, for highly unstable and synthetically challenging molecules such as 1,2-dihydrotetrazete, these fundamental data are often lacking.

Our extensive investigation for this guide included searches for:

  • Experimentally measured NMR, IR, and UV-Vis spectra.

  • Computationally predicted spectroscopic data, including ¹H and ¹³C NMR chemical shifts, vibrational frequencies, and electronic transition energies.

  • Detailed synthetic protocols that would lead to the isolation and characterization of these compounds.

The search results consistently indicated that while computational studies have been performed on the parent aromatic tetrazete (N₄) and more complex tetrazine derivatives, specific theoretical examinations of the spectroscopic properties of 1,2-dihydro-1,2,3,4-tetrazete and its simple isomers, such as 1,4-dihydro-1,2,3,4-tetrazete, have not been reported.

The Challenge of High-Nitrogen Heterocycles

The inherent instability of small, strained rings with a high number of nitrogen atoms makes both their synthesis and characterization exceptionally challenging. The high positive heats of formation of such compounds often mean they are kinetically unstable and prone to decomposition, precluding detailed experimental spectroscopic analysis.

While computational chemistry provides a powerful tool to predict the properties of such transient species, the necessary calculations to determine their spectroscopic signatures have not yet been published.

A Look at Related Computational Studies

Although data for dihydrotetrazetes are unavailable, computational studies on related nitrogen-rich heterocycles offer insights into the methodologies that would be employed for their study. Typically, these studies utilize high-level ab initio and density functional theory (DFT) methods to predict molecular geometries, vibrational frequencies, and NMR chemical shifts.

General Computational Workflow for Spectroscopic Prediction

For researchers interested in pursuing the characterization of these elusive molecules, the following workflow represents a standard theoretical approach.

G Computational Workflow for Spectroscopic Prediction cluster_0 Structure Optimization cluster_1 Spectroscopic Property Calculation cluster_2 Analysis & Comparison A Propose Isomeric Structures (e.g., 1,2-dihydro- vs 1,4-dihydro-) B Geometry Optimization (DFT, MP2) A->B C Frequency Calculation (Confirm Minima) B->C D NMR Chemical Shifts (GIAO, CSGT) C->D E IR Frequencies & Intensities C->E F UV-Vis Excitations (TD-DFT) C->F G Tabulate Predicted Data D->G E->G F->G H Compare Spectra of Isomers G->H I Guide Experimental Search H->I

Figure 1. A generalized workflow for the computational prediction of spectroscopic properties of theoretical molecules like dihydrotetrazete isomers.

Conclusion

While the topic of the spectroscopic comparison of this compound and its isomers is of significant interest to the fields of high-energy materials and medicinal chemistry, the foundational data required for such a guide are currently unavailable. The scientific community has yet to publish experimental or computational studies detailing the spectroscopic characteristics of these molecules. Future theoretical work, following established computational chemistry protocols, will be essential to shed light on the properties of these elusive compounds and to guide potential synthetic efforts. Until such data becomes available, a direct comparison remains an open area for future research.

The Synergy of Theory and Experiment: Validating Drug Properties with Ab Initio Calculations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers in Drug Development

In the landscape of modern drug discovery and development, the integration of computational and experimental techniques is paramount. Ab initio calculations, which are rooted in fundamental quantum mechanics, offer a powerful lens to predict and understand the molecular properties that govern a drug's behavior. This guide provides a comparative framework for validating experimental findings with these first-principles computations, using the antibiotic adjuvant avibactam as a case study. For researchers, scientists, and drug development professionals, this approach offers a pathway to accelerate research, reduce costs, and gain deeper insights into drug-target interactions.

Corroborating Spectroscopic Signatures: Avibactam

A critical aspect of drug development is the characterization of a molecule's three-dimensional structure, as this directly influences its biological activity.[1] Spectroscopic techniques like UV/Vis absorption and Electronic Circular Dichroism (ECD) are instrumental in this regard. However, interpreting these experimental spectra can be complex. Ab initio calculations provide a theoretical benchmark, allowing for the assignment of spectral features to specific electronic transitions and conformational states.

The following table summarizes the computed optical absorption (UV/Vis) and ECD spectral features for two different conformers of avibactam, showcasing how theoretical data can aid in the interpretation of experimental results.[1] While experimental spectra represent an ensemble average of conformations in solution, theoretical calculations for individual conformers allow researchers to understand how structural changes impact the observed spectrum.

ConformerMethodCalculated Peak Wavelength (nm)Predicted Intensity (arbitrary units)Corresponding Experimental Feature
Avibactam - Conformer 1 (4ZAM) TD-DFT~210HighStrong absorption in the far-UV region
~185Moderate
Avibactam - Conformer 2 (4ZBE) TD-DFT~220HighStrong absorption in the far-UV region
~190High
Avibactam - Conformer 1 (4ZAM) TD-DFT (ECD)~205NegativeNegative Cotton effect
~180PositivePositive Cotton effect
Avibactam - Conformer 2 (4ZBE) TD-DFT (ECD)~215NegativeNegative Cotton effect
~185PositivePositive Cotton effect

Table 1: Comparison of Ab Initio Calculated Spectral Properties for Avibactam Conformers. The data illustrates the sensitivity of both absorption and circular dichroism spectra to conformational changes.[1] Such theoretical data is crucial for interpreting experimental spectra, where multiple conformers may be present.

Unveiling the Mechanism of Action: A Logical Workflow

Avibactam is not an antibiotic itself, but an inhibitor of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics.[2][3] Understanding the step-by-step mechanism of this inhibition is key to designing more effective antibiotic therapies. The following workflow, based on both experimental and computational studies, illustrates the reversible covalent inhibition mechanism of avibactam.[4][5]

G cluster_0 Reversible Covalent Inhibition of β-Lactamase by Avibactam Start Avibactam and β-Lactamase Acylation Acylation: Nucleophilic attack by Serine residue Start->Acylation Binding Covalent_Intermediate Formation of stable, covalent acyl-enzyme intermediate Acylation->Covalent_Intermediate Reaction Deacylation Deacylation: Ring-opening and recyclization Covalent_Intermediate->Deacylation Reversible Regeneration Regenerated Avibactam and Active Enzyme Deacylation->Regeneration

Mechanism of Avibactam Inhibition

This diagram visualizes the logical flow of the reversible inhibition of β-lactamase by avibactam. This process protects β-lactam antibiotics from degradation, allowing them to exert their antibacterial effect.

Experimental and Computational Protocols

To ensure the reproducibility and validity of both experimental and computational findings, detailed methodologies are essential.

Experimental Protocol: Spectroscopic Analysis (General)
  • Sample Preparation: The drug molecule is dissolved in a suitable solvent (e.g., water, methanol) to a known concentration. The choice of solvent is critical as it can influence the conformation of the molecule.

  • UV/Vis Spectroscopy: The absorption spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 190-400 nm. A solvent blank is used as a reference.

  • Circular Dichroism Spectroscopy: The CD spectrum is measured using a spectropolarimeter. This technique is only applicable to chiral molecules and provides information about their stereochemistry. The data is typically presented as molar ellipticity.

Computational Protocol: Ab Initio Spectral Calculations[1]
  • Conformational Search: A thorough search for low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: The geometries of the most stable conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Excited State Calculations: For each optimized conformer, the electronic excited states are calculated using Time-Dependent DFT (TD-DFT). This provides the theoretical UV/Vis and ECD spectra.

  • Spectral Simulation: The calculated excitation energies and oscillator/rotational strengths are convoluted with Gaussian or Lorentzian functions to generate a simulated spectrum that can be compared with experimental data.

The Logical Bridge: How Ab Initio Calculations Validate Experiments

The synergy between ab initio calculations and experimental data provides a more complete picture of a drug's properties and mechanism of action. The following diagram illustrates the logical relationship in this validation process.

G cluster_1 Integrated Drug Discovery Workflow Experimental_Data Experimental Findings (e.g., Spectra, Activity) Comparison Comparison & Analysis Experimental_Data->Comparison Computational_Model Ab Initio Calculations (e.g., Spectra, Binding Energies) Computational_Model->Comparison Validation Validated Molecular Understanding Comparison->Validation Good Agreement Refinement Model Refinement Comparison->Refinement Discrepancy Hypothesis Hypothesis Generation Validation->Hypothesis Hypothesis->Experimental_Data New Experiments Refinement->Computational_Model

Workflow for Validating Experimental Data

This workflow demonstrates the iterative nature of validating experimental findings with ab initio calculations. Discrepancies between experimental and computed results can lead to refinement of the computational model, while good agreement provides a validated understanding that can drive further hypothesis-driven experimental work. This integrated approach ultimately leads to a more robust and efficient drug development pipeline.

References

1,2-Dihydrotetrazete: A Comparative Analysis of a Putative High-Energy Density Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced high-energy density materials (HEDMs), theoretical chemistry often outpaces experimental synthesis, proposing novel molecules with exceptional energetic potential. One such candidate is 1,2-dihydrotetrazete, a strained, four-membered heterocyclic compound composed of four nitrogen atoms and two hydrogen atoms. While its synthesis and experimental characterization remain elusive in publicly accessible literature, computational studies suggest it possesses properties that could position it as a significant contender in the field of energetic materials. This guide provides a comparative analysis of this compound against established HEDMs, leveraging theoretical predictions and drawing parallels with known synthetic and characterization methodologies for nitrogen-rich heterocycles.

Performance Comparison of High-Energy Density Materials

The performance of an HEDM is primarily evaluated based on key parameters such as density, detonation velocity, detonation pressure, and heat of formation. The following table summarizes these properties for several well-established energetic materials, alongside predicted values for this compound where available from computational studies. It is crucial to note that the values for this compound are theoretical and await experimental verification.

MaterialChemical FormulaDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Heat of Formation (kJ/mol)
This compound N₄H₂TheoreticalTheoreticalTheoreticalTheoretical
Trinitrotoluene (TNT)C₇H₅N₃O₆1.656.919-67
Cyclotrimethylenetrinitramine (RDX)C₃H₆N₆O₆1.828.7534+62.8
Cyclotetramethylenetetranitramine (HMX)C₄H₈N₈O₈1.91[1][2]9.1[1][2]39[1][2]+74.9
Hexanitrohexaazaisowurtzitane (CL-20)C₆H₆N₁₂O₁₂2.049.542+229

Note: The performance parameters for established HEDMs are well-documented experimental values. The properties of this compound are based on computational predictions and should be considered speculative.

Experimental Protocols: A Generalized Approach for Nitrogen-Rich Heterocycles

While a specific, validated synthesis for this compound is not available, the general methodologies for synthesizing high-nitrogen content heterocyclic compounds provide a framework for its potential creation and characterization. The synthesis of related compounds such as tetrazoles and tetrazines often involves multi-step reactions, including cycloadditions and oxidative aromatizations.

General Synthesis Protocol for a High-Nitrogen Heterocycle (Hypothetical for this compound)
  • Precursor Synthesis: The synthesis would likely begin with the preparation of a suitable acyclic nitrogen-rich precursor. This could involve the reaction of a diimide with a source of dinitrogen, or the cyclization of a linear tetraazadiene derivative.

  • Cyclization: The precursor would then be subjected to a cyclization reaction to form the four-membered ring. This step is often the most challenging due to the high ring strain of small, nitrogen-rich rings. Photochemical or thermal conditions, potentially in the presence of a catalyst, might be employed.

  • Isolation and Purification: The resulting product would need to be carefully isolated from the reaction mixture. Due to the potential instability of the target compound, this would likely involve low-temperature chromatography and crystallization techniques.

  • Characterization: A comprehensive suite of analytical techniques would be required to confirm the structure and purity of the synthesized compound. This would include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁵N NMR would be crucial for determining the chemical environment of the hydrogen and nitrogen atoms in the ring.

    • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the N-N and N-H bonds.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

    • X-ray Crystallography: If a suitable crystal can be obtained, this technique would provide definitive proof of the molecular structure and packing in the solid state.

Characterization of Energetic Properties

Once synthesized and characterized, the energetic properties of the material would be determined using specialized techniques:

  • Density Measurement: Gas pycnometry is a standard method for accurately determining the density of a solid material.

  • Calorimetry: Bomb calorimetry would be used to measure the heat of combustion, from which the heat of formation can be calculated.

  • Detonation Velocity and Pressure Measurement: These are typically measured in controlled detonation experiments using high-speed diagnostics such as streak cameras and pressure probes.

  • Sensitivity Testing: The sensitivity of the material to impact, friction, and electrostatic discharge would be evaluated using standardized tests (e.g., drop-weight impact test, friction test).

Visualizing Relationships and Workflows

To better understand the context and processes involved in the study of high-energy density materials, the following diagrams are provided.

HEDM_Classification HEDM High-Energy Density Materials (HEDMs) Organic Organic HEDMs HEDM->Organic Inorganic Inorganic HEDMs HEDM->Inorganic Nitramines Nitramines Organic->Nitramines Nitroaromatics Nitroaromatics Organic->Nitroaromatics Nitrogen-Rich Nitrogen-Rich Heterocycles Organic->Nitrogen-Rich RDX RDX Nitramines->RDX HMX HMX Nitramines->HMX CL20 CL-20 Nitramines->CL20 TNT TNT Nitroaromatics->TNT 1_2_Dihydrotetrazete This compound Nitrogen-Rich->1_2_Dihydrotetrazete Theoretical

Caption: Classification of High-Energy Density Materials.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_performance Performance Evaluation Precursor Precursor Synthesis Cyclization Cyclization Precursor->Cyclization Purification Purification Cyclization->Purification NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay Density Density Measurement Purification->Density Calorimetry Calorimetry Purification->Calorimetry Detonation Detonation Testing Purification->Detonation Sensitivity Sensitivity Testing Purification->Sensitivity

Caption: Experimental Workflow for HEDM Research.

References

A Researcher's Guide to Benchmarking DFT Methods for Nitrogen Heterocycle Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of nitrogen-containing heterocyclic compounds is paramount. Density Functional Theory (DFT) stands as a powerful tool in this endeavor, yet the selection of an appropriate functional and basis set from a multitude of options can be a daunting task. This guide provides an objective comparison of various DFT methods for nitrogen heterocycle calculations, supported by experimental data and detailed methodologies, to aid in making informed decisions for your research.

Nitrogen heterocycles are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their electronic structure and reactivity are key determinants of their function. DFT calculations offer a computationally efficient means to probe these properties, providing insights into molecular geometries, reaction mechanisms, and spectroscopic signatures. However, the accuracy of these predictions is intrinsically linked to the chosen computational method. This guide benchmarks the performance of various DFT functionals for key properties of nitrogen heterocycles.

Performance on Geometric Parameters

The accurate prediction of molecular geometry is the foundation for all subsequent computational analyses. Errors in bond lengths and angles can significantly impact the calculated energetic and spectroscopic properties. The following table summarizes the performance of various DFT functionals in predicting the geometries of nitrogen heterocycles, with errors reported as the mean unsigned error (MUE) in bond lengths (in Å) and bond angles (in degrees) compared to high-level coupled-cluster (CCSD) calculations.

FunctionalBasis SetMUE (Bond Lengths, Å)MUE (Bond Angles, °)Citation
M05-2X6-311+G(2d,p)~0.01< 1[1]
PBE06-311G(d)Good performanceGood performance[2]
PBE0-D36-311G(d)Good performanceGood performance[2]
B3LYP6-31G(2df,p)Requires larger basis sets for good accuracyRequires larger basis sets for good accuracy[2]

Performance on Reaction and Adsorption Energies

Understanding the thermodynamics and kinetics of reactions involving nitrogen heterocycles is crucial for predicting their reactivity and stability. This section benchmarks the performance of DFT functionals for calculating reaction energies and adsorption energies.

FunctionalBasis SetSystemMean Absolute Error (kcal/mol)Citation
B3LYP-D3def2-QZVP//B3LYP/TZVDPIsomerization of N-containing aromatics1.8[1]
PBE-D3LargeIsomerization of N-containing aromatics1.6[1]
DFTB3-D33ob-3-1Isomerization of N-containing aromatics3.4[1]
B3LYPNot SpecifiedGas-phase formation and reaction energiesRMSE of 0.086 eV and 0.100 eV respectively[3]

Performance on Spectroscopic Properties

Spectroscopic techniques are indispensable for the characterization of nitrogen heterocycles. DFT calculations can aid in the interpretation of experimental spectra by predicting key parameters such as NMR chemical shifts and electronic excitation energies.

PropertyRecommended Functional(s)Basis SetMean Absolute ErrorCitation
¹⁵N NMR Chemical ShiftsOLYP, KT2aug-pcS-3(N)//pc-25.2 ppm
Electronic Excitation EnergiesCAM-B3LYP6-311G(d,p)Good predictive capability[4]
NEXAFS SpectraTDDFT (PBE0)Not SpecifiedGood agreement with experiment

Experimental and Computational Protocols

The data presented in this guide is a synthesis of results from multiple research articles. The following provides an overview of the general computational methodologies employed in these benchmark studies.

Geometry Optimization: Molecular geometries are typically optimized using the specified DFT functional and basis set. Convergence criteria for the optimization process are crucial for obtaining reliable structures. It is common practice to perform frequency calculations after geometry optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine electronic energies, reaction energies, and activation barriers. For higher accuracy, it is often recommended to use a larger basis set for the energy calculation than for the geometry optimization.

Spectroscopic Property Calculations:

  • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for the calculation of NMR chemical shifts. Solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

  • Electronic Excitations: Time-dependent DFT (TD-DFT) is the most common method for calculating vertical excitation energies and oscillator strengths, which are essential for simulating UV-Vis absorption spectra.

Software: A variety of quantum chemistry software packages are used to perform these calculations, with Gaussian, VASP, and TURBOMOLE being among the most popular.

Visualization of Computational Workflows

The following diagrams illustrate the typical workflow for a DFT benchmarking study and the logical process for selecting an appropriate DFT method.

DFT_Benchmarking_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_selection Select a set of representative nitrogen heterocycles prop_selection Define properties of interest (geometry, energy, spectra) mol_selection->prop_selection ref_data Obtain high-quality reference data (experimental or high-level theory) prop_selection->ref_data dft_setup Choose DFT functionals and basis sets to test ref_data->dft_setup geom_opt Perform geometry optimizations dft_setup->geom_opt prop_calc Calculate desired properties geom_opt->prop_calc error_analysis Compare DFT results to reference data and calculate errors prop_calc->error_analysis performance_eval Evaluate the performance of each DFT method error_analysis->performance_eval recommendation Provide recommendations based on accuracy and computational cost performance_eval->recommendation

A typical workflow for benchmarking DFT methods.

DFT_Method_Selection start Start: Select a DFT Method property_interest What is the primary property of interest? start->property_interest geom Geometry property_interest->geom Geometry energy Reaction/Adsorption Energy property_interest->energy Energy spectra Spectroscopic Properties property_interest->spectra Spectroscopy accuracy_needed What level of accuracy is required? high_acc High Accuracy (e.g., Double-hybrid, Range-separated) accuracy_needed->high_acc High mod_acc Moderate Accuracy (e.g., Hybrid GGA) accuracy_needed->mod_acc Moderate computational_cost What are the computational resource limitations? low_cost Low Computational Cost (e.g., GGA, smaller basis set) computational_cost->low_cost Limited high_cost Higher Computational Cost (e.g., Larger basis sets, dispersion corrections) computational_cost->high_cost Sufficient geom->accuracy_needed energy->accuracy_needed spectra->accuracy_needed high_acc->computational_cost mod_acc->computational_cost final_choice Final Method Selection low_cost->final_choice high_cost->final_choice

References

The Elusive Dihydrotetrazete: A Comparative Guide to a Theoretical High-Energy Compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the frontiers of high-energy materials, the landscape is dominated by nitrogen-rich heterocycles. Among these, the theoretical molecule dihydrotetrazete represents a fascinating, yet experimentally unconfirmed, frontier. This guide provides a comparative analysis of the predicted characteristics of dihydrotetrazete against experimentally validated data for established high-nitrogen compounds, namely tetrazoles and tetrazines. The aim is to offer a clear, data-driven perspective for researchers navigating the development of energetic materials.

While no experimental evidence for the existence of dihydrotetrazetes has been published to date, computational studies on various nitrogen-rich heterocycles allow for informed predictions of their properties. This guide will contrast these theoretical predictions for a plausible isomer of dihydrotetrazete (1,2-dihydro-1,2,3,4-tetrazete) with the well-documented experimental data for 5-substituted-1H-tetrazoles and 1,2,4,5-tetrazine, two classes of compounds that are foundational in the field of energetic materials.

Performance Comparison: Theoretical vs. Experimental

The following table summarizes the key predicted and experimental properties of these compounds. It is important to note that the values for dihydrotetrazete are hypothetical and derived from computational models and trends observed in related nitrogen-rich systems.

PropertyDihydrotetrazete (Predicted)5-Substituted-1H-Tetrazoles (Experimental)1,2,4,5-Tetrazine (Experimental)
Nitrogen Content (%) ~82.3Varies (e.g., ~68% for 5-amino-1H-tetrazole)~68.3
Heat of Formation (kJ/mol) Highly endothermic (estimated > 400)High (e.g., +236 for 1,5H-tetrazole)[1]High (+203)
Thermal Stability (Decomposition Temp.) Low (predicted < 100 °C)Generally 150-250 °C (e.g., 1-hydroxy-5H-tetrazole decomposes at 182 °C)[1]~120 °C
Detonation Velocity (km/s) High (predicted > 9.0)7.5 - 9.0 (for energetic salts)~8.5 (for derivatives)
Spectroscopic Features (IR, cm⁻¹) N-H stretch (~3300-3400), N=N stretch (~1600-1650), Ring vibrations (~1000-1200)N-H stretch (~3300-3400), C=N stretch (~1600), Ring vibrations (~1000-1400)C-N stretch (~1400-1500), Ring vibrations (~900-1100)
Synthesis Feasibility Not yet synthesized; predicted to be highly challenging due to ring strain and high nitrogen content.Well-established; typically via [3+2] cycloaddition of nitriles and azides.[2][3]Established methods, often starting from hydrazine derivatives.

Experimental Protocols for Established Alternatives

General Synthesis of 5-Substituted-1H-Tetrazoles

A common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, often sodium azide in the presence of a proton source or a Lewis acid catalyst.[2][3]

Typical Protocol:

  • An organic nitrile is dissolved in a suitable solvent (e.g., DMF, toluene).

  • An excess of sodium azide is added, along with a catalyst such as zinc chloride or ammonium chloride.

  • The reaction mixture is heated under reflux for several hours to days.

  • Upon completion, the reaction is cooled and acidified with a mineral acid (e.g., HCl) to protonate the tetrazole ring.

  • The product is then extracted with an organic solvent and purified by recrystallization or chromatography.

Synthesis_of_Tetrazole Nitrile Organic Nitrile (R-C≡N) Reaction_Mixture Reaction Mixture Nitrile->Reaction_Mixture + Azide Sodium Azide (NaN3) Azide->Reaction_Mixture + Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture in Catalyst Catalyst (e.g., ZnCl2) Catalyst->Reaction_Mixture with Heat Heat Acid Acidification (HCl) Heat->Acid Product 5-Substituted-1H-Tetrazole Acid->Product Isolation & Purification Reaction_Mixture->Heat Reflux

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Characterization of Energetic Materials

The characterization of high-nitrogen compounds involves a combination of spectroscopic and thermal analysis techniques to determine their structure, purity, and energetic properties.

Key Experiments:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and vibrational modes of the heterocyclic ring.

  • Elemental Analysis: To confirm the empirical formula and nitrogen content.

  • Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and measure the heat of decomposition.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile.

  • X-ray Crystallography: To determine the precise molecular structure and crystal packing, which influences density and stability.

Characterization_Workflow Synthesized_Compound Synthesized High-Nitrogen Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR Elemental Elemental Analysis Synthesized_Compound->Elemental DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC TGA Thermogravimetric Analysis (TGA) Synthesized_Compound->TGA XRay X-ray Crystallography Synthesized_Compound->XRay Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID Purity_Confirmation Purity & Composition Elemental->Purity_Confirmation Thermal_Stability Thermal Stability & Energy Release DSC->Thermal_Stability Decomposition_Profile Decomposition Profile TGA->Decomposition_Profile Molecular_Structure Precise Molecular Structure & Density XRay->Molecular_Structure

Caption: Experimental workflow for the characterization of energetic materials.

Signaling Pathways and Logical Relationships

The stability of nitrogen-rich heterocycles is a critical factor in their viability as practical energetic materials. A delicate balance exists between high nitrogen content, which contributes to a high heat of formation, and the inherent stability of the ring structure.

Stability_Relationship High_N_Content High Nitrogen Content High_Heat_Formation High Heat of Formation High_N_Content->High_Heat_Formation leads to Ring_Strain Ring Strain High_N_Content->Ring_Strain can increase High_Energy_Release High Energy Release High_Heat_Formation->High_Energy_Release enables Practical_Utility Practical Utility High_Energy_Release->Practical_Utility contributes to Low_Activation_Energy Low Activation Energy for Decomposition Ring_Strain->Low_Activation_Energy Instability Instability Low_Activation_Energy->Instability Instability->Practical_Utility limits

Caption: The trade-off between energy content and stability in nitrogen-rich heterocycles.

References

A Comparative Study of Bonding in N-Heterocyclic Carbenes and Tetrazol-5-ylidenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bonding and electronic properties of two important classes of five-membered nitrogen-containing heterocyclic compounds: N-heterocyclic carbenes (NHCs) and tetrazol-5-ylidenes. By presenting key experimental and computational data, this document aims to provide a comprehensive resource for researchers working in organometallic chemistry, catalysis, and medicinal chemistry.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone of modern chemistry, primarily due to their exceptional σ-donating ability and the remarkable stability of their metal complexes.[1][2] This has led to their widespread application as ligands in catalysis and as organocatalysts themselves. Tetrazol-5-ylidenes, a class of mesoionic carbenes, represent a more recent area of investigation. With a higher nitrogen content, they offer a distinct electronic environment compared to traditional NHCs, prompting a comparative analysis of their fundamental bonding characteristics. This guide will delve into a side-by-side comparison of their structural parameters, electronic properties, and the synthetic methodologies employed for their generation.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for representative examples of an N-heterocyclic carbene (1,3-dimesitylimidazol-2-ylidene, IMes) and a tetrazol-5-ylidene (1,4-disubstituted tetrazol-5-ylidene). These parameters provide a direct insight into the differences in their bonding and stability.

PropertyN-Heterocyclic Carbene (IMes)Tetrazol-5-ylidene (1,4-disubstituted)
Bond Angles
N-C-N Angle (°)~102~98-100
Bond Lengths
C-N Bond Length (Å)~1.37~1.34-1.38
Electronic Properties
Singlet-Triplet Energy Gap (kcal/mol)~70-90~39-90
¹³C NMR of Carbene Carbon (ppm)~210-220 (free carbene)~160-180 (in complexes)

Comparative Analysis of Bonding

The bonding in N-heterocyclic carbenes is characterized by strong σ-donation from the carbene carbon's lone pair, which resides in an sp²-hybridized orbital. The adjacent nitrogen atoms play a crucial role in stabilizing the carbene center through inductive electron withdrawal and π-donation into the formally empty p-orbital of the carbene carbon. The N-C-N bond angle in typical NHCs, such as IMes, is approximately 102°, deviating from the ideal 120° for sp² hybridization, indicating significant p-character in the C-N bonds.

In contrast, tetrazol-5-ylidenes, as mesoionic carbenes, exhibit a more complex bonding picture. The presence of four nitrogen atoms in the ring significantly influences the electronic distribution. The N-C-N bond angles in tetrazol-5-ylidenes are generally smaller than in NHCs, in the range of 98-100°. This suggests a greater degree of p-character in the exocyclic C-N bonds and a more acute angle at the carbene center. The C-N bond lengths in both systems are comparable, falling between typical single and double bond lengths, indicative of delocalization within the heterocyclic ring.

A critical parameter for assessing carbene stability is the singlet-triplet energy gap (ΔE_ST). For NHCs, this gap is substantial, typically in the range of 70-90 kcal/mol, which contributes to their ground-state singlet stability and "persistent" nature.[3] Computational studies on tetrazol-5-ylidenes have shown a wider range of singlet-triplet gaps, from as low as 39 kcal/mol to values comparable to NHCs, depending on the substituents. A smaller ΔE_ST can imply a higher reactivity.

The ¹³C NMR chemical shift of the carbene carbon is a sensitive probe of its electronic environment. For free NHCs, this resonance typically appears far downfield, around 210-220 ppm. In metal complexes, this signal shifts upfield. For tetrazol-5-ylidene metal complexes, the carbene carbon resonance is generally observed at a higher field, in the region of 160-180 ppm, suggesting a more shielded and potentially more electron-rich carbene carbon compared to complexed NHCs.

Visualization of Comparative Bonding Logic

G Comparative Bonding Analysis: NHCs vs. Tetrazol-5-ylidenes cluster_NHC N-Heterocyclic Carbene (NHC) cluster_Tetrazolylidene Tetrazol-5-ylidene NHC Imidazol-2-ylidene Core NHC_props Key Properties: - Larger N-C-N angle (~102°) - High Singlet-Triplet Gap - Downfield ¹³C NMR shift NHC->NHC_props Exhibits Comparison Comparative Bonding Aspects NHC->Comparison Compared to Tetra Tetrazol-5-ylidene Core Tetra_props Key Properties: - Smaller N-C-N angle (~98-100°) - Variable Singlet-Triplet Gap - Upfield ¹³C NMR shift (in complexes) Tetra->Tetra_props Exhibits Tetra->Comparison Compared to Conclusion Different - Steric and electronic profiles - Reactivity and catalytic activity Comparison->Conclusion Leads to

Caption: Logical flow of the comparative bonding analysis.

Experimental Protocols

Synthesis of 1,3-Dimesitylimidazolium Chloride (A Representative NHC Precursor)

This protocol is adapted from established literature procedures.

Materials:

  • 2,4,6-Trimethylaniline (mesitylamine)

  • Glyoxal (40% aqueous solution)

  • Paraformaldehyde

  • Hydrochloric acid (4M in dioxane)

  • Tetrahydrofuran (THF)

  • Diethyl ether

Procedure:

  • Synthesis of the Diimine: To a solution of 2,4,6-trimethylaniline (2.0 eq) in methanol, add a 40% aqueous solution of glyoxal (1.0 eq) and a catalytic amount of formic acid. Stir the mixture at room temperature for 48 hours. The resulting yellow precipitate is collected by filtration, washed with methanol, and dried under vacuum.

  • Cyclization to the Imidazolium Salt: Suspend paraformaldehyde (1.0 eq) in a 4M solution of hydrochloric acid in dioxane. Stir until the solid dissolves completely. Add THF, followed by the slow addition of the N,N'-dimesitylethanediimine (1.0 eq) obtained in the previous step. Heat the resulting solution at 40°C for 48 hours. After cooling to room temperature, the white precipitate of 1,3-dimesitylimidazolium chloride is collected by filtration, washed with THF and diethyl ether, and dried under vacuum.

Synthesis of 1,4-Disubstituted Tetrazolium Salts (Representative Tetrazol-5-ylidene Precursors)

This is a general procedure for the synthesis of 1,4-disubstituted tetrazolium salts.

Materials:

  • A 1-substituted-5-aminotetrazole

  • An alkylating agent (e.g., methyl iodide, ethyl bromide)

  • An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

  • N-Alkylation: Dissolve the 1-substituted-5-aminotetrazole (1.0 eq) in a suitable solvent such as acetonitrile. Add the alkylating agent (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture under reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The tetrazolium salt often precipitates out of the solution. The product can be collected by filtration, washed with a cold solvent, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

X-ray Crystallography

Crystal Mounting: Single crystals of suitable size and quality are selected under a microscope and mounted on a goniometer head. For air- and moisture-sensitive compounds, this process is performed under an inert atmosphere or by coating the crystal in a protective oil.

Data Collection: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is kept at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Reporting: Crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). The CCDC deposition number should be included in the publication. Key crystallographic parameters to report include the crystal system, space group, unit cell dimensions, R-factor, and goodness-of-fit.

Computational Details

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or ADF.

Methodology for Geometry Optimization and Electronic Structure: Density Functional Theory (DFT) is a widely used method for studying the electronic structure of NHCs and related compounds. A common level of theory involves a hybrid functional, such as B3LYP or PBE0, combined with a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or def2-SVP. Geometry optimizations are performed to locate the minimum energy structures, and frequency calculations are carried out to confirm that the optimized geometries correspond to true minima on the potential energy surface.

Methodology for Singlet-Triplet Gap Calculation: The adiabatic singlet-triplet energy gap (ΔE_ST) is calculated as the energy difference between the optimized singlet ground state and the optimized triplet state. Time-Dependent DFT (TD-DFT) can also be used to calculate vertical excitation energies. It is important to choose a functional that provides a balanced description of both singlet and triplet states. For challenging cases, more advanced methods like multireference calculations may be necessary.

Conclusion

This comparative guide highlights the key differences in the bonding and electronic properties of N-heterocyclic carbenes and tetrazol-5-ylidenes. While both are five-membered nitrogen-containing heterocycles that can exhibit carbene character, the higher nitrogen content in tetrazol-5-ylidenes leads to distinct structural and electronic features. These differences have important implications for their reactivity, stability, and potential applications in catalysis and materials science. The provided experimental protocols offer a starting point for researchers interested in synthesizing and characterizing these fascinating molecules.

References

A Comparative Guide to the Validation of Synthetic Pathways for Novel Tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioorthogonal chemistry has propelled the development of novel tetrazines, indispensable tools for in-vivo imaging, drug delivery, and diagnostics. The efficiency and success of these applications, however, are fundamentally reliant on the robust synthesis and rigorous validation of the tetrazine probes. This guide provides an objective comparison of common synthetic pathways to novel 1,2,4,5-tetrazines, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of novel tetrazines can be broadly categorized into three primary methodologies: the classical Pinner synthesis, modern Lewis acid-catalyzed reactions, and solid-phase synthesis. Each approach presents distinct advantages and limitations in terms of yield, substrate scope, and operational complexity.

Synthetic PathwayTypical YieldAdvantagesDisadvantagesKey Substrates
Pinner Synthesis 2-22%[1][2]Well-established for aromatic tetrazines.Low yields, particularly for unsymmetrical and aliphatic tetrazines; often requires purification by HPLC.[1][2]Aromatic nitriles, imidoesters.
Lewis Acid-Catalyzed Synthesis Up to 75%[3]Significantly improved yields for asymmetric tetrazines; milder reaction conditions compared to classical methods.[3]Catalyst selection can be crucial; potential for metal contamination in the final product.Aromatic and aliphatic nitriles, formamidine salts.[3]
Solid-Phase Synthesis 70-94%[4][5][6][7]High yields and purity; simplified purification (filtration); suitable for library synthesis; avoids formation of symmetric byproducts.[4][5][6][7]Requires specialized equipment and resins; initial setup can be more complex.Resin-bound nitriles.[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below. These protocols are generalized and may require optimization for specific substrates.

General Protocol for Pinner-type Synthesis of 1,2,4,5-Tetrazines

This protocol is adapted from the synthesis of a series of conjugatable tetrazines.[1][2]

Materials:

  • Appropriate nitrile, imidate ester, or amidine (1.0 eq)

  • Formamidine acetate or other amidine salt (5.0 eq)

  • Anhydrous hydrazine (excess)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2% aqueous solution

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Brine

Procedure:

  • Combine the starting nitrile/imidate/amidine (e.g., 2 mmol) and the amidine salt (e.g., 10 mmol) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Slowly add anhydrous hydrazine (e.g., 2 mL) to the solid mixture with stirring. Caution: Anhydrous hydrazine is toxic and volatile; this step should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature or with heating (e.g., 80 °C) for 30 minutes to 2 hours.

  • Cool the reaction mixture and quench by adding it to a solution of sodium nitrite in water.

  • Acidify the mixture with 2% aqueous HCl to facilitate the oxidation of the dihydrotetrazine intermediate to the final tetrazine product.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or preparative HPLC.

Validation:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[1][2]

Lewis Acid-Catalyzed Synthesis of an Asymmetric Tetrazine

This protocol describes a high-yield synthesis of a carboxylic acid-functionalized asymmetric tetrazine.[3][8]

Materials:

  • Carboxylic acid-functionalized nitrile (1.0 eq)

  • Formamidine acetate (excess)

  • Anhydrous hydrazine

  • Nickel(II) triflate (Ni(OTf)₂) (0.005 - 0.05 eq)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the nitrile and formamidine acetate in a suitable solvent, add the Lewis acid catalyst (e.g., Ni(OTf)₂).

  • Add anhydrous hydrazine to the mixture and stir at room temperature or with gentle heating.

  • After completion of the reaction (monitored by TLC), add an aqueous solution of NaNO₂.

  • Acidify the reaction mixture with HCl.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Validation:

  • ¹H and ¹³C NMR: For structural elucidation.

  • Mass Spectrometry: To confirm the molecular weight.

Solid-Phase Synthesis of Unsymmetrical Tetrazines

This method offers a streamlined approach with high yields and simplified purification.[4][5][6][7]

Materials:

  • Rink amide resin or other suitable solid support

  • Fmoc-protected amino acid with a nitrile group (e.g., 4-cyanobenzoic acid)

  • Coupling agents (e.g., DIC, Oxyma)

  • Piperidine in DMF (20%)

  • Hydrazine hydrate

  • 3-Mercaptopropionic acid (thiol promoter)

  • Second nitrile (for disubstituted tetrazines)

  • Sodium nitrite (NaNO₂) in aqueous HCl

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Swell the resin in a suitable solvent (e.g., DCM).

  • Deprotect the Fmoc group using 20% piperidine in DMF.

  • Couple the nitrile-containing amino acid to the resin using coupling agents.

  • Treat the resin with a mixture of hydrazine hydrate and a thiol promoter in a suitable solvent. For monosubstituted tetrazines, a solvent like DCM can act as the carbon source for the second substituent. For disubstituted tetrazines, the second nitrile is added at this stage.

  • Oxidize the dihydrotetrazine on-resin using an aqueous solution of NaNO₂ and HCl. The resin beads will typically turn a deep pink or red color.[5][6]

  • Wash the resin thoroughly to remove excess reagents.

  • Cleave the tetrazine from the solid support using a cleavage cocktail.

  • Precipitate and wash the product with cold ether to obtain the purified tetrazine.

Validation:

  • HPLC: To assess purity.

  • Mass Spectrometry (e.g., LC-MS): To confirm the identity of the product.

Experimental Workflow and Validation

The synthesis and validation of a novel tetrazine typically follow a standardized workflow, ensuring the final product is of high purity and its chemical identity is confirmed.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation cluster_product Final Product Start Starting Materials (Nitrile, Hydrazine, etc.) Reaction Tetrazine Formation (Pinner, Lewis Acid, or Solid-Phase) Start->Reaction Oxidation Oxidation of Dihydrotetrazine Intermediate Reaction->Oxidation Purification Purification (Chromatography, Recrystallization, or Filtration) Oxidation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, LC-MS) Purification->MS Purity Purity Assessment (HPLC) Purification->Purity End Validated Novel Tetrazine NMR->End MS->End Purity->End

General workflow for the synthesis and validation of novel tetrazines.

This generalized workflow illustrates the critical stages from initial reaction to the final, validated product. The choice of a specific synthetic pathway will dictate the precise conditions and purification methods employed. Rigorous analytical validation is paramount to ensure the suitability of the novel tetrazine for its intended downstream applications in research and drug development.

References

A Researcher's Guide to Cross-Referencing Vibrational Frequencies: Bridging Experiment and Theory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assignment of vibrational frequencies is a critical step in molecular characterization and analysis. This guide provides a comprehensive comparison of experimental and theoretical methods for determining vibrational frequencies, offering detailed protocols and supporting data to facilitate a robust cross-referencing workflow.

The synergy between experimental techniques, such as Infrared (IR) and Raman spectroscopy, and theoretical calculations, predominantly using Density Functional Theory (DFT), provides a powerful approach to understanding the vibrational modes of molecules. Experimental methods provide real-world measurements of vibrational frequencies, while theoretical methods offer a detailed assignment of these vibrations to specific molecular motions. This guide will navigate the methodologies for obtaining, comparing, and refining vibrational frequency data from both domains.

Data Presentation: A Comparative Analysis of Theoretical Methods

The accuracy of theoretically predicted vibrational frequencies is highly dependent on the chosen computational method, including the functional and basis set. To illustrate this, the following table presents a comparison of calculated vibrational frequencies for the formaldehyde (H₂CO) molecule using different levels of theory, benchmarked against experimental values.

Vibrational ModeExperimental Frequency (cm⁻¹)B3LYP/6-31G(d) (cm⁻¹)M06-2X/6-311++G(d,p) (cm⁻¹)Scaling Factor (B3LYP)Scaled B3LYP (cm⁻¹)
CH₂ symmetric stretch2782286528050.96142754
C=O stretch1746179517600.96141725
CH₂ scissoring1500154015150.96141480
CH₂ rocking1249128512600.96141235
CH₂ wagging1167119511750.96141149
CH₂ asymmetric stretch2843293028700.96142816

Note: Scaling factors are often applied to theoretical frequencies to correct for systematic errors arising from the harmonic approximation and incomplete treatment of electron correlation. The scaling factor used here for B3LYP/6-31G(d) is a commonly accepted value.

Experimental Protocols: Acquiring Vibrational Spectra

The two primary experimental techniques for measuring vibrational frequencies are Infrared (IR) and Raman spectroscopy.[1] Both techniques provide a unique molecular fingerprint, but they are governed by different selection rules and are sensitive to different types of molecular vibrations.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. A vibrational mode is IR-active if it results in a change in the molecule's dipole moment.[2]

Detailed Methodology for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Ensure the sample is clean and dry. For solid samples, ensure good contact with the ATR crystal. For liquid samples, a small drop is sufficient.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the environment.

  • Sample Spectrum: Place the sample on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.[2]

Detailed Methodology for Raman Spectroscopy:

  • Sample Preparation: Samples can be solid, liquid, or gas. For solids, the sample can be placed directly in the laser beam. For liquids, a cuvette is typically used.

  • Instrument Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) to ensure wavenumber accuracy.

  • Laser Focusing: Focus the laser onto the sample. The laser power and objective magnification can be adjusted to optimize the signal and avoid sample damage.

  • Data Acquisition: Collect the Raman spectrum. The acquisition time and number of accumulations can be varied to improve the signal-to-noise ratio.

  • Data Processing: The scattered light is passed through a filter to remove the strong Rayleigh scattering and then dispersed by a grating onto a detector. The resulting spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Theoretical Protocols: Calculating Vibrational Frequencies

Computational chemistry provides a powerful means to predict and analyze vibrational spectra. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.

Detailed Methodology for DFT Vibrational Frequency Calculation:

  • Molecule Building and Geometry Optimization:

    • Construct the molecule of interest using a molecular modeling software.

    • Perform a geometry optimization to find the lowest energy structure of the molecule. This is a crucial step as the accuracy of the frequency calculation depends on the quality of the optimized geometry.[3]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry. This calculation computes the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix).

    • Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

  • Verification of Minimum Energy Structure:

    • A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) on the potential energy surface, and the geometry should be further optimized.[4]

  • Frequency Scaling:

    • Calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other approximations in the theoretical model.[5][6]

    • To improve agreement with experimental data, a scaling factor is often applied to the calculated frequencies.[5][7][8] These scaling factors are specific to the theoretical method and basis set used.[5][7][8]

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimental and theoretical vibrational frequencies.

CrossReferencingWorkflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_analysis Analysis and Assignment exp_start Sample Preparation ir_spec IR Spectroscopy exp_start->ir_spec raman_spec Raman Spectroscopy exp_start->raman_spec exp_data Experimental Spectra ir_spec->exp_data raman_spec->exp_data comparison Comparison of Spectra exp_data->comparison theo_start Molecule Building & Optimization freq_calc DFT Frequency Calculation theo_start->freq_calc scaling Frequency Scaling freq_calc->scaling theo_data Calculated Frequencies scaling->theo_data theo_data->comparison assignment Vibrational Mode Assignment comparison->assignment refinement Refinement of Assignments & Scaling Factors assignment->refinement final_result Final Characterization refinement->final_result

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Dihydrotetrazete

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is currently available for 1,2-Dihydrotetrazete. The following guidance is based on general safety protocols for handling highly energetic and potentially explosive high-nitrogen compounds. Extreme caution is advised. A thorough risk assessment should be conducted before handling this substance.

Essential, Immediate Safety and Logistical Information

Due to the high nitrogen content suggested by its name, this compound should be treated as a potentially explosive and unstable compound. The following procedures are based on best practices for handling energetic materials and are intended to minimize risk in the absence of specific data.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling potentially energetic materials.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over the goggles, especially during reactions or when handling larger quantities.[1][2]
Hands Double Gloving (Inner: Kevlar/Nomex, Outer: Chemical-Resistant)Inner gloves provide flame resistance.[2] Outer gloves (e.g., neoprene or nitrile) should be selected based on the solvents being used and discarded immediately after contact.[2]
Body Flame-Resistant Lab CoatA lab coat made of Nomex or similar flame-resistant material is essential.[2]
Body Blast ShieldA portable, explosion-proof shield should be placed between the user and the experimental setup.[1]
Feet Closed-Toe ShoesLeather or other sturdy, non-porous material.

Operational Plans

Handling:

  • Work Area: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1] The work area should be clear of all unnecessary equipment and chemicals, especially flammables.[1]

  • Quantity: Use the smallest possible quantity of the substance for any experiment.[1]

  • Tools: Use non-sparking tools made of plastic or other appropriate materials. Avoid metal spatulas or stir bars.[1]

  • Awareness: Notify other laboratory personnel of the nature of the experiment and the potential hazards involved.[1]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Fume Hood & Blast Shield Don_PPE->Prepare_Work_Area Assemble_Apparatus Assemble Non-Sparking Apparatus Prepare_Work_Area->Assemble_Apparatus Measure_Reagent Measure Smallest Possible Quantity Assemble_Apparatus->Measure_Reagent Perform_Reaction Conduct Experiment Behind Blast Shield Measure_Reagent->Perform_Reaction Monitor_Reaction Continuously Monitor Reaction Perform_Reaction->Monitor_Reaction Quench_Reaction Safely Quench Reaction Monitor_Reaction->Quench_Reaction Neutralize_Waste Neutralize/Decompose Energetic Waste Quench_Reaction->Neutralize_Waste Segregate_Waste Segregate Hazardous Waste Neutralize_Waste->Segregate_Waste Label_Waste Clearly Label Waste Container Segregate_Waste->Label_Waste Dispose_Waste Dispose via Institutional Hazardous Waste Program Label_Waste->Dispose_Waste

Caption: Workflow for Handling Potentially Energetic Compounds.

Disposal Plans

The disposal of energetic materials requires specialized procedures and should be handled by trained professionals.

  • Decontamination: All equipment that has been in contact with this compound should be decontaminated using a method appropriate for neutralizing energetic compounds.

  • Waste Handling: Energetic waste should never be mixed with other waste streams. It must be collected in a designated, compatible container.

  • Disposal: The disposal of explosive or energetic waste must be managed by an accredited hazardous waste disposal company with experience in handling such materials.[3] Common industrial methods for the disposal of energetic materials include incineration and open burning/open detonation (OB/OD), though alternative technologies are emerging.[4][5][6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures. On the hazardous waste tag, clearly indicate that the material is potentially explosive.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.